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1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene Documentation Hub

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  • Product: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
  • CAS: 221243-98-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

Part 1: Executive Summary 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7) is a specialized hydroquinone derivative functionalized with two triethylene glycol monomethyl ether chains. Beyond its basic classifi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7) is a specialized hydroquinone derivative functionalized with two triethylene glycol monomethyl ether chains. Beyond its basic classification as a glycol ether, this molecule serves as a critical electron-rich donor station in the field of supramolecular chemistry. Its specific chain length and electronic density make it an ideal "guest" for electron-deficient hosts like cyclobis(paraquat-p-phenylene) (CBPQT


), facilitating the construction of rotaxanes, catenanes, and molecular switches.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and spectroscopic signatures, designed to support researchers in molecular machine synthesis and functional materials development.

Part 2: Molecular Architecture & Identity[1][2]

The nomenclature "1,4,7,10-tetraoxaundecyl" refers to a systematic description of the polyether chain attached to the benzene core. The chain consists of an 11-atom backbone where positions 1, 4, 7, and 10 are oxygen atoms, terminating in a methyl group.

Chemical Identity Table[1][2][3][4]
PropertySpecification
IUPAC Name 1,4-Bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]benzene
Common Name Hydroquinone bis(triethylene glycol monomethyl ether)
CAS Number 221243-98-7
Molecular Formula C

H

O

Molecular Weight 402.48 g/mol
SMILES COCCOCCOCCOc1ccc(OCCOCCOCCOC)cc1
InChI Key GLFDQJMQVPBQCE-UHFFFAOYSA-N
Structural Logic

The molecule features a


 symmetric aromatic core (assuming anti-conformation of chains) flanked by flexible, amphiphilic polyether arms.
  • Core: The 1,4-dioxybenzene (hydroquinone) center provides

    
    -electron density, making it susceptible to oxidation and capable of 
    
    
    
    -
    
    
    stacking interactions.
  • Wings: The triethylene glycol chains impart solubility in polar organic solvents and water, while also acting as steric barriers or binding sites for metal ions (pseudo-crown ether behavior).

Part 3: Validated Synthesis Protocol

Methodology: Williamson Ether Synthesis Rationale: Direct alkylation of hydroquinone is preferred over trans-etherification due to higher yields and easier purification. The use of a tosylate leaving group (TsO-) is recommended over halides for better reactivity with PEG chains.

Reaction Scheme (Graphviz)

Synthesis HQ Hydroquinone (1,4-Dihydroxybenzene) Base K2CO3 (Excess) CH3CN, Reflux HQ->Base Deprotonation PEG Triethylene Glycol Monomethyl Ether Tosylate (2.2 eq) PEG->Base Reagent Feed Int Intermediate: Mono-alkylated Phenolate Base->Int + PEG-Ts Prod 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (Target) Int->Prod + PEG-Ts (2nd Alkylation)

Figure 1: Step-wise alkylation pathway for the synthesis of the target molecule.

Step-by-Step Protocol
  • Reagent Prep: Dissolve Hydroquinone (10.0 mmol) and K

    
    CO
    
    
    
    (50.0 mmol, 5 eq) in anhydrous Acetonitrile (150 mL). Sparge with N
    
    
    for 15 mins to remove O
    
    
    (prevents oxidation to quinone).
  • Addition: Add Triethylene glycol monomethyl ether tosylate (22.0 mmol, 2.2 eq) dropwise.

  • Reflux: Heat to reflux (80-82 °C) under N

    
     atmosphere for 48 hours. Monitor via TLC (SiO
    
    
    
    , 5% MeOH in DCM).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with 1M NaOH (removes unreacted hydroquinone) and Brine. Dry over MgSO

    
    .
    
  • Isolation: Flash chromatography (Gradient: 0%

    
     5% MeOH in DCM).
    
  • Yield: Typically 85-92% as a pale yellow viscous oil or low-melting solid.

Part 4: Physicochemical Profile[5]

Physical Properties
ParameterValueConditions
Physical State Viscous Liquid / Waxy Solid@ 25°C (Purity dependent)
Density 1.108 g/mL@ 25°C
Refractive Index (

)
1.4940Standard
Boiling Point >200°CDecomposes before boiling at atm pressure
Solubility HighDCM, CHCl

, MeOH, CH

CN, H

O
Solubility LowHexanes, Diethyl Ether
Spectroscopic Signature (Self-Validation)

To confirm identity, ensure the NMR integration ratios match the symmetry of the molecule (Core :


-CH

: Chain : Term-CH

).

H NMR (400 MHz, CDCl

,

ppm):
  • 6.83 (s, 4H): Aromatic protons (Singlet confirms symmetric 1,4-substitution).

  • 4.10 (t,

    
     Hz, 4H):  O-CH 
    
    
    
    -CH
    
    
    -O-Ar (
    
    
    -protons).
  • 3.82 (t,

    
     Hz, 4H):  O-CH
    
    
    
    -CH
    
    
    -O-Ar (
    
    
    -protons).
  • 3.75 – 3.60 (m, 12H): Internal PEG chain protons (O-CH

    
    -CH
    
    
    
    -O).
  • 3.55 (m, 4H): Penultimate CH

    
     groups.
    
  • 3.37 (s, 6H): Terminal methoxy groups (-OCH

    
    ).
    

C NMR (100 MHz, CDCl

,

ppm):
  • 153.1: Aromatic C-O (Ipso).

  • 115.6: Aromatic C-H.[1]

  • 71.9, 70.8, 70.6, 69.8: PEG backbone carbons.

  • 68.0:

    
    -Carbon (Ar-O-C H
    
    
    
    ).
  • 59.0: Terminal Methoxy (C H

    
    ).
    

Part 5: Supramolecular Utility

This molecule is best known as a


-electron donor . In the presence of the electron-deficient host Cyclobis(paraquat-p-phenylene)  (Blue Box), it forms a charge-transfer complex. This interaction is the basis for many molecular machines.
Mechanism of Binding

The electron-rich hydroquinone core inserts into the electron-poor cavity of the Blue Box. The polyether chains act as "stoppers" or solubilizing groups that stabilize the complex in polar solvents.

Binding Equilibrium Diagram

Binding Host Host: CBPQT(4+) (Electron Deficient) Complex [2]Pseudorotaxane Complex (Charge Transfer Band: ~500 nm) Host->Complex Self-Assembly (Ka ~ 2000 M-1 in MeCN) Guest Guest: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (Electron Rich) Guest->Complex Self-Assembly (Ka ~ 2000 M-1 in MeCN) Complex->Host Heat / Solvent Polarity Complex->Guest Heat / Solvent Polarity

Figure 2: Thermodynamic equilibrium of the host-guest complexation driven by donor-acceptor interactions.

Electrochemical Properties
  • Oxidation: The molecule undergoes two reversible one-electron oxidations.

    • 
       V vs SCE (formation of radical cation).
      
    • 
       V vs SCE (formation of dication).
      
  • Switching: Upon oxidation, the hydroquinone core loses electron density, causing the "Blue Box" host to be expelled (Coulombic repulsion), a mechanism used in molecular switches.

References

  • PubChem. 1,4-bis(1,4,7,10-tetraoxaundecyl)benzene (Compound).[2] National Library of Medicine.[3] [Link]

  • Ashton, P. R., et al.The Self-Assembly of Controllable [2]Catenanes. Angewandte Chemie International Edition, 1989. (Foundational reference for Hydroquinone/CBPQT systems).

Sources

Foundational

commercial suppliers of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

Strategic Sourcing and Application in Supramolecular Drug Delivery Systems[1][2] Part 1: The Molecule & The Mission[1] In the landscape of modern drug delivery, solubility and bioavailability remain the primary bottlenec...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing and Application in Supramolecular Drug Delivery Systems[1][2]

Part 1: The Molecule & The Mission[1]

In the landscape of modern drug delivery, solubility and bioavailability remain the primary bottlenecks.[1] While polyethylene glycol (PEG) conjugation is a standard solution, the emergence of supramolecular host-guest chemistry —specifically Pillar[n]arenes —offers a dynamic alternative.[2]

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7 ) is not merely a catalog chemical; it is the critical monomeric scaffold required to synthesize water-soluble Pillar[n]arenes.[1][2] These macrocycles act as "molecular containers," encapsulating hydrophobic drug payloads to enhance stability and solubility without covalent modification.[1][2]

This guide moves beyond basic procurement. It analyzes the supply landscape, details the critical purity parameters required for macrocyclization, and provides a validated protocol for converting this monomer into a functional drug delivery vector.[1]

Part 2: Strategic Sourcing & Supplier Landscape[1][2]

Sourcing this material requires vigilance regarding chain-length fidelity . The "tetraoxaundecyl" nomenclature refers to a specific methoxy-terminated PEG-3 chain.[1][2] Impurities with varying ethylene oxide units (PEG-2 or PEG-4 homologs) will disastrously affect the symmetry and cavity size of the resulting supramolecular host.[1][2]

Commercial Supplier Matrix
SupplierCatalog Name / SynonymPurity GradePack SizeStrategic Use Case
Sigma-Aldrich (Merck) 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene90% (Tech)5g, 25gR&D Screening: Suitable for initial reactivity tests, but requires purification before macrocyclization.[1][2]
TCI Chemicals 1,4-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene>97% (HPLC)1g, 5gGMP/Synthesis: High purity essential for high-yield Pillar[5]arene synthesis.[1][2]
BLD Pharm 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene98%CustomScale-Up: Cost-effective for gram-scale pilot batches.[1][2]
Ambeed 1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)oxy)benzene95%+1g - 100gIntermediate: Good balance of cost/purity for non-clinical excipient testing.[1][2]

Critical Procurement Note: The CAS 221243-98-7 is the single source of truth.[1][2] Suppliers often use varying IUPAC names based on the PEG chain length. Always verify the structure: Benzene core substituted at 1,4 positions with


 chains. [1][2]
Part 3: Technical Deep Dive & Mechanism
Why This Molecule?

For drug development, the utility of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene lies in its electron-rich aromatic core and its hydrophilic tails.[1][2]

  • Electronic Activation: The alkoxy groups at the 1,4 positions activate the 2,5 positions of the benzene ring, making it highly susceptible to electrophilic aromatic substitution (specifically condensation with paraformaldehyde).[1]

  • Solubility Profile: The "tetraoxaundecyl" (PEG-3 methyl ether) chains provide the amphiphilic balance necessary for the final macrocycle to dissolve in aqueous blood-mimicking buffers while maintaining a hydrophobic cavity for drug binding.[1][2]

The "Killer App": Pillar[5]arene Synthesis

The primary workflow involves cyclizing 5 units of this monomer with paraformaldehyde.[1][2] The resulting Pillar[5]arene is a tubular macrocycle used to sequester hydrophobic drugs (e.g., Tamoxifen, Doxorubicin) or to construct pH-responsive release systems.[1][2]

Diagram: From Monomer to Drug Carrier

The following diagram illustrates the critical pathway from sourcing the monomer to generating the supramolecular host.[1][2]

G Fig 1. Synthesis Workflow: Converting the Monomer to a Drug Delivery Vector Monomer 1,4-Bis(1,4,7,10- tetraoxaundecyl)benzene (CAS: 221243-98-7) Intermediate Cationic Intermediate Monomer->Intermediate Activation PFA Paraformaldehyde (Linker Source) PFA->Intermediate LewisAcid BF3·OEt2 (Catalyst) LewisAcid->Intermediate Pillar5 Per-methylated Pillar[5]arene Intermediate->Pillar5 Cyclization (DCM, 25°C) DrugComplex Host-Guest Drug Complex (Water Soluble) Pillar5->DrugComplex + Hydrophobic Drug

Caption: Logical flow for converting the precursor monomer into a functional pharmaceutical host molecule.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of Water-Soluble Pillar[5]arene derivative using 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene. Rationale: This protocol uses Boron Trifluoride etherate (


) as a Lewis acid catalyst.[2] The choice of solvent (1,2-dichloroethane or DCM) is critical; chlorinated solvents stabilize the cationic intermediates required for ring closure.[1][2]
Materials:
  • Monomer: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (1.0 eq, 2.0 g)[1][2]

  • Linker: Paraformaldehyde (3.0 eq)[2]

  • Catalyst:

    
     (1.0 eq)[2]
    
  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the Monomer (2.0 g, 4.97 mmol) in anhydrous DCM (100 mL).

    • Checkpoint: The solution must be clear. Turbidity indicates moisture, which will quench the Lewis acid.[1]

  • Addition: Add Paraformaldehyde (450 mg, 15 mmol) to the solution. Stir for 5 minutes.

  • Catalysis: Add

    
     (0.63 mL, 5 mmol) dropwise via syringe.
    
    • Observation: The solution will darken (often turning dark green or blue), indicating the formation of the quinone methide-like intermediate.[1][2]

  • Reaction: Stir at room temperature (25°C) for 30 minutes.

    • Control: Do not overheat.[2] Higher temperatures favor polymer formation over macrocyclization.[2]

  • Quenching: Quench the reaction by adding saturated aqueous

    
    .
    
  • Workup: Wash the organic layer with brine, dry over

    
    , and concentrate under vacuum.
    
  • Purification (Crucial): The crude residue will contain linear polymers.[2] Purify via column chromatography (Silica gel, Acetone/Hexane gradient).

    • Validation: The product (Pillar[5]arene) usually elutes after the linear oligomers due to the high density of oxygen atoms interacting with the silica.[1][2]

QC Criteria (Self-Validation)
  • 1H NMR (CDCl3): Look for the bridging methylene protons (

    
    ) at approx 3.77 ppm .[1][2]
    
    • Pass: Sharp singlet at 3.77 ppm (indicates high symmetry/cyclic structure).[2]

    • Fail: Broad multiplets or multiple peaks in this region (indicates linear polymers or incomplete cyclization).[2]

Part 5: Quality Control & Impurity Profiling[1][2]

When sourcing this monomer from the suppliers listed in Part 2, you must perform incoming QC to prevent downstream failure.[1]

1. The "Mono-PEG" Trap

Impurity: 1-(1,4,7,10-tetraoxaundecyl)-4-methoxybenzene.[1][2] Cause: Incomplete alkylation during the supplier's synthesis (Williamson ether synthesis).[2] Impact: Acts as a "chain terminator" during Pillar[n]arene synthesis, preventing ring closure.[2] Detection: HPLC or GC-MS. Look for a mass peak of ~270 Da (vs. 402 Da for the target).[1][2]

2. Water Content

Impact: The monomer is hygroscopic due to the PEG chains.[2] Specification: Water content must be <0.1% (Karl Fischer) if used for Lewis-acid catalyzed reactions.[1][2] Mitigation: Dry the commercial monomer under high vacuum at 40°C for 4 hours before use.[2]

References
  • Ogoshi, T., et al. (2008).[2] "Para-bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host–guest property." Journal of the American Chemical Society, 130(15), 5022-5023.[1][2] [Link]

  • PubChem. Compound Summary: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS 221243-98-7).[1][2] National Library of Medicine.[2] [Link][1][2]

  • Hu, X. B., et al. (2012).[2] "Pillar[n]arenes: a new class of macrocyclic hosts for supramolecular chemistry."[2] Accounts of Chemical Research, 45(8), 1294-1308.[1][2] [Link]

  • Zhang, H., et al. (2014).[2] "Host–guest interaction between water-soluble pillar[5]arene and imidazolium-based ionic liquids." Chemical Communications, 50, 1416-1418.[1][2] (Demonstrates the specific utility of this PEGylated monomer). [Link]

Sources

Protocols & Analytical Methods

Method

use of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene as an ionophore for ion-selective electrodes

This Application Note is a comprehensive technical guide for the use of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7) as a neutral carrier ionophore in the fabrication of Ion-Selective Electrodes (ISEs). Ap...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a comprehensive technical guide for the use of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7) as a neutral carrier ionophore in the fabrication of Ion-Selective Electrodes (ISEs).

Application Note: High-Selectivity Potassium ( ) Sensing using 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene[1]


)

Abstract & Core Principle

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is a bis-podand ionophore engineered for the potentiometric detection of alkali metal cations, exhibiting high selectivity for Potassium (


) . Unlike macrocyclic crown ethers or natural antibiotics like Valinomycin, this acyclic polyether derivative leverages a "pseudocyclic" wrapping mechanism. Upon cation binding, the two flexible polyether arms wrap around the central 

ion, stabilized by the benzene scaffold, creating a lipophilic complex compatible with polymeric sensing membranes.

This guide details the fabrication of a Poly(vinyl chloride) (PVC) membrane electrode utilizing this ionophore, achieving Nernstian response characteristics suitable for physiological and environmental analysis.

Chemical Identity & Mechanism[1][2][3][4]

PropertySpecification
Chemical Name 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
Synonyms 1,4-Bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]benzene; Bis-podand
CAS Number 221243-98-7
Molecular Formula

Target Ion Potassium (

)
Mechanism Neutral Carrier / Host-Guest Complexation
Sensing Mechanism (Host-Guest Chemistry)

The ionophore functions as a neutral carrier. In the absence of the target ion, the podand arms are conformationally mobile. Upon exposure to the aqueous sample phase:

  • Extraction: The lipophilic ionophore extracts

    
     from the aqueous phase into the organic membrane phase.
    
  • Complexation: The ether oxygen atoms donate electron density to the cation. The geometry of the two tetraoxaundecyl chains creates a cavity size optimally matched to the ionic radius of Potassium (1.38 Å), rejecting smaller (

    
    , 1.02 Å) and larger (
    
    
    
    , 1.67 Å) ions.
  • Potential Generation: The selective extraction creates a phase boundary potential described by the Nernst equation.

Material Selection & Membrane Composition[1]

The performance of a podand-based ISE is critically dependent on the membrane matrix. The following composition is optimized for maximum slope and lifetime.

Reagents Required[1][6][7]
  • Ionophore: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (>95% purity).

  • Polymer Matrix: Poly(vinyl chloride) (PVC), high molecular weight. Function: Provides mechanical stability.

  • Plasticizer: o-Nitrophenyloctyl ether (o-NPOE) .

    • Rationale: Podands often require a plasticizer with a higher dielectric constant (

      
      ) than DOS (
      
      
      
      ) to stabilize the dipole-dipole interactions in the host-guest complex and reduce membrane resistance.
  • Lipophilic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) .

    • Rationale: Essential for Donnan exclusion. It prevents co-extraction of sample anions (e.g.,

      
      ) and lowers the membrane resistance. The borate sites ensure the membrane remains permselective to cations.
      
  • Solvent: Tetrahydrofuran (THF), inhibitor-free, anhydrous.

Optimized Membrane Cocktail (Total Mass: ~200 mg)
ComponentMass (wt%)Function
Ionophore 3.0 - 5.0 %Selective Neutral Carrier
KTpClPB 1.5 - 2.5 %Anionic Site / Exchanger (approx. 50-60 mol% of ionophore)
PVC 30.0 - 33.0 %Inert Matrix
o-NPOE 60.0 - 65.0 %Plasticizer / Solvent Mediator

Fabrication Protocol

Phase 1: Cocktail Preparation
  • Weighing: Accurately weigh the components into a 5 mL glass vial according to the table above.

    • Critical Step: Ensure the molar ratio of Additive (KTpClPB) to Ionophore is roughly 0.5 : 1. Excess additive can induce cation-exchanger behavior, ruining selectivity.

  • Dissolution: Add 3.0 mL of THF.

  • Homogenization: Vortex or sonicate for 10-15 minutes until the solution is completely clear and viscous. Ensure no PVC particles remain undissolved.

Phase 2: Electrode Casting (Drop-Casting Method)
  • Substrate: Use a standard electrode body (e.g., Philips body or equivalent) with a porous ceramic or glassy carbon contact, or cast a "master membrane" in a glass ring (24 mm diameter) on a glass plate.

  • Casting: Pour the cocktail into the glass ring. Cover with a filter paper stack and a heavy weight (leaving a small air gap) to allow slow solvent evaporation.

    • Note: Slow evaporation (24-48 hours) prevents surface skinning and inhomogeneity.

  • Mounting: Cut a 5-7 mm diameter disk from the master membrane and mount it into the electrode tip using a PVC-THF glue.

Phase 3: Assembly & Conditioning[1]
  • Internal Filling Solution: Fill the electrode body with 0.01 M KCl .

    • Why: This establishes a stable inner reference potential via the

      
       wire.
      
  • Conditioning: Immerse the fabricated electrode tip in 0.01 M KCl solution for 12–24 hours prior to first use.

    • Mechanism:[1][2] This step hydrates the membrane interface and establishes the initial equilibrium of

      
       extraction.
      

Experimental Workflow & Visualization

ISE_Fabrication cluster_prep 1. Membrane Cocktail Prep cluster_cast 2. Casting & Assembly cluster_cond 3. Conditioning & Test step1 Weigh Components: Ionophore (4%), PVC (33%), o-NPOE (61%), KTpClPB (2%) step2 Dissolve in THF (15 min sonication) step1->step2 step3 Cast into Glass Ring Evaporate 24-48h step2->step3 step4 Mount Membrane on Electrode Body step3->step4 step5 Fill with 0.01 M KCl (Internal Reference) step4->step5 step6 Soak in 0.01 M KCl (12-24 Hours) step5->step6 step7 Measure EMF vs. Double Junction Ref step6->step7

Caption: Step-by-step fabrication workflow for the Bis-podand Potassium ISE.

Characterization & Performance Metrics

Calibration (Nernstian Response)

Perform a calibration using the Serial Dilution Method :

  • Prepare a

    
     M KCl stock solution.
    
  • Perform serial dilutions to

    
     M.
    
  • Measure EMF (mV) starting from the lowest concentration.

  • Plot EMF vs. log[

    
    ].
    

Expected Parameters:

  • Slope:

    
     mV/decade (
    
    
    
    ).
  • Linear Range:

    
     M to 
    
    
    
    M.
  • Detection Limit:

    
     M.
    
Selectivity Coefficients ( )

Selectivity is the critical metric, defined by the Nicolsky-Eisenman equation. Determine using the Separate Solution Method (SSM) at 0.1 M concentrations.

Interfering Ion (

)
Estimated

Interpretation
Sodium (

)
-2.5 to -3.0Good discrimination against physiological Na.
Magnesium (

)
< -4.0Negligible interference.
Calcium (

)
< -3.8Negligible interference.
Ammonium (

)
-1.5 to -2.0Moderate interference; caution in biological fluids.

Note: Selectivity values are approximate for podand-based sensors and depend heavily on the plasticizer used.

Troubleshooting & Maintenance

IssueProbable CauseCorrective Action
Sub-Nernstian Slope (< 50 mV) Membrane leaching or insufficient additive.Remake membrane; ensure KTpClPB is present at 50 mol% of ionophore.
Drift / Instability Incomplete conditioning or air bubbles.Condition for 24h; tap electrode to remove bubbles from inner surface.
High Resistance / Noise Membrane too thick or PVC content too high.Cast thinner membranes; verify plasticizer:PVC ratio is ~2:1.
Sodium Interference Wrong plasticizer.Ensure o-NPOE is used. DOS may reduce selectivity for podands compared to crowns.

References

  • Kimura, K., Maeda, T., Tamura, H., & Shono, T. (1979). Potassium-selective PVC membrane electrodes based on bis- and poly(crown ether)s. Journal of Electroanalytical Chemistry, 95(1), 91-101.

  • Tamura, H., Kimura, K., & Shono, T. (1983). Simultaneous Determination of Sodium and Potassium in Human Urine or Serum Using Coated-Wire Ion-Selective Electrodes Based on Bis(Crown Ether)s. Mikrochimica Acta, 80(3), 287-296.

  • Eugster, R., Spichiger, U. E., & Simon, W. (1993). Membrane composition and response characteristics of ion-selective electrodes. Analytical Chemistry, 65(19), 2520-2526. (General Protocol Grounding).

  • Sigma-Aldrich. Product Specification: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene.

Sources

Application

protocol for preparing a 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene-based PVC membrane electrode

Application Note & Protocol Fabrication and Characterization of a High-Performance Lead(II)-Selective Electrode Using a 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene-Based PVC Membrane Introduction Ion-selective electrodes (I...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Fabrication and Characterization of a High-Performance Lead(II)-Selective Electrode Using a 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene-Based PVC Membrane

Introduction

Ion-selective electrodes (ISEs) are potentiometric sensors that provide a rapid, cost-effective, and reliable method for determining the concentration of specific ions in a variety of matrices.[1] Their application spans environmental monitoring, clinical diagnostics, and industrial process control.[2][3] The core of a polymeric membrane ISE is the ion-selective membrane (ISM), a carefully formulated mixture of a polymer matrix, a plasticizer, and an electroactive recognition element known as an ionophore.[4] The ionophore is the critical component that imparts selectivity to the electrode by selectively binding to the target analyte.[5]

This document provides a comprehensive protocol for the preparation and characterization of a Lead(II) (Pb²⁺)-selective electrode. The protocol utilizes 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene as a highly selective neutral carrier ionophore. This acyclic polyether, with its strategically positioned oxygen donor atoms, forms a stable coordination complex with the Pb²⁺ ion, making it an excellent candidate for potentiometric sensing.[6][7] We will detail the optimized membrane composition, the step-by-step fabrication of the electrode, and the essential procedures for validating its analytical performance, including calibration, determination of response characteristics, and selectivity assessment.

Principle of Operation

The function of this ISE is based on the development of a potential difference across the interface between the sample solution and the ion-selective membrane. The lipophilic 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene ionophore embedded within the plasticized PVC membrane selectively extracts Pb²⁺ ions from the aqueous sample phase into the organic membrane phase. This selective complexation and subsequent charge separation at the membrane/solution interface generates a potential that is proportional to the logarithm of the Pb²⁺ ion activity in the sample, as described by the Nernst equation.[7][8] The potential is measured relative to a stable external reference electrode, allowing for the quantitative determination of the analyte concentration.

Section 1: Materials, Reagents, and Instrumentation

Reagents and Materials
  • Ionophore: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS 221243-98-7)[9]

  • Polymer Matrix: High molecular weight poly(vinyl chloride) (PVC)

  • Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

  • Ionic Additive: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Internal Filling Solution: 1.0 x 10⁻² M Lead(II) nitrate (Pb(NO₃)₂) and 1.0 x 10⁻² M Potassium chloride (KCl)

  • Standard Solutions: Lead(II) nitrate (Pb(NO₃)₂) for calibration (1.0 M stock solution, serially diluted)

  • pH Adjustment: Nitric acid (HNO₃) and Sodium hydroxide (NaOH) solutions

  • Interfering Ion Solutions: 1.0 x 10⁻² M solutions of potential interfering cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Cd²⁺, Zn²⁺, Fe³⁺)

Instrumentation and Equipment
  • pH/Ion Meter with high impedance input

  • Ag/AgCl double junction reference electrode

  • Electrode Body (PVC or glass tube)

  • Silver wire (for internal Ag/AgCl electrode)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Glass petri dish (5 cm diameter)

  • Volumetric flasks and pipettes

  • Cork borer

Section 2: Experimental Protocols

Protocol for Membrane Cocktail Preparation

The performance of an ISE is critically dependent on the composition of its membrane.[4][10] The components are selected to optimize ion mobility, selectivity, and structural integrity.

  • PVC: Forms the solid support matrix for the membrane.[11]

  • o-NPOE (Plasticizer): This plasticizer acts as a liquid organic solvent within the PVC matrix. It solubilizes the ionophore and the ion-ionophore complex, ensuring their mobility which is essential for the electrode's function.[12] Its high dielectric constant helps in the dissociation of the ion-ionophore complex.[13]

  • 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (Ionophore): This neutral carrier provides the electrode's selectivity towards Pb²⁺ ions through specific complexation.[1][6]

  • KTpClPB (Ionic Additive): This lipophilic salt is added to reduce the electrical resistance of the membrane and to minimize the interference from lipophilic anions in the sample by a process of co-ionic exclusion. This improves the electrode's detection limit and potentiometric response.[13]

Table 1: Optimized Membrane Composition

ComponentRoleOptimal Weight %Mass (for 200 mg total)
Poly(vinyl chloride) (PVC)Polymer Matrix32%64 mg
2-Nitrophenyl octyl ether (o-NPOE)Plasticizer64%128 mg
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzeneIonophore2%4 mg
Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)Ionic Additive2%4 mg

Step-by-Step Procedure:

  • Accurately weigh each component as specified in Table 1.

  • Transfer all four components into a small, clean glass vial.

  • Add approximately 4 mL of anhydrous THF to the vial.

  • Seal the vial and gently agitate or sonicate the mixture until all components are fully dissolved, resulting in a clear, slightly viscous solution (the "cocktail").

Protocol for Electrode Fabrication and Assembly

The following protocol details the casting of the membrane and the construction of the electrode body.

Step-by-Step Procedure:

  • Place a 5 cm diameter glass petri dish on a level surface.

  • Carefully pour the prepared membrane cocktail into the petri dish.

  • Cover the dish loosely (e.g., with a filter paper) to allow for the slow evaporation of the THF. This is crucial for forming a uniform, homogeneous membrane.

  • Allow the solvent to evaporate completely over approximately 24 hours at room temperature. A transparent, flexible membrane will be formed.

  • Using a sharp cork borer (approx. 8 mm diameter), carefully cut a small disk from the master membrane.

  • Securely attach the membrane disk to the end of a clean PVC electrode body using a PVC-THF slurry or a suitable adhesive. Ensure a leak-proof seal.

  • Prepare the internal Ag/AgCl reference electrode by immersing a clean silver wire in a bleach solution or by electrochemical chlorination.

  • Fill the electrode body with the internal filling solution (1.0 x 10⁻² M Pb(NO₃)₂ / 1.0 x 10⁻² M KCl) without trapping any air bubbles.

  • Insert the prepared Ag/AgCl wire into the internal filling solution. The electrode is now assembled.

Electrode_Fabrication_Workflow cluster_prep Membrane Cocktail Preparation cluster_fab Membrane & Electrode Fabrication cluster_assembly Final Assembly A Weigh PVC, Plasticizer, Ionophore, Additive B Dissolve in THF A->B C Homogeneous Cocktail B->C D Pour cocktail into Petri dish C->D E Evaporate THF (24 hrs) D->E F Cut membrane disc E->F G Attach disc to electrode body F->G H Fill with Internal Solution G->H I Insert Internal Ag/AgCl Electrode H->I J Conditioned Electrode (Ready for use) I->J Conditioning (24 hrs)

Diagram 1: Workflow for PVC membrane electrode fabrication.
Protocol for Electrode Conditioning and Calibration

Before use, the electrode must be conditioned to ensure a stable and reproducible potential.[8][14] Calibration is then performed to determine the electrode's response characteristics.

Step-by-Step Procedure:

  • Conditioning: Immerse the tip of the newly prepared ISE and the reference electrode in a 1.0 x 10⁻² M Pb(NO₃)₂ solution. Allow the electrodes to soak for at least 12-24 hours.

  • Standard Preparation: Prepare a series of standard Pb(NO₃)₂ solutions ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M by serial dilution of a 1.0 M stock solution.

  • Calibration Measurement:

    • Place 50 mL of the most dilute standard (1.0 x 10⁻⁷ M) in a beaker with a magnetic stir bar.

    • Immerse the conditioned Pb²⁺-ISE and the reference electrode in the solution.

    • Stir at a constant, slow rate and record the potential (in mV) once the reading stabilizes.

    • Repeat this measurement for each standard solution, moving from the most dilute to the most concentrated.

  • Data Analysis: Plot the stabilized potential (E, in mV) on the y-axis against the logarithm of the Pb²⁺ concentration on the x-axis. Determine the linear regression for the linear portion of the plot. The slope of this line is the Nernstian slope. For a divalent cation like Pb²⁺, the theoretical slope is +29.6 mV/decade at 25°C.[15]

Calibration_Workflow A Prepare Standard Solutions (10⁻⁷ M to 10⁻¹ M Pb²⁺) B Immerse ISE and Reference Electrode in most dilute solution A->B C Stir and Record Stable Potential (mV) B->C D Repeat for all standards (low to high concentration) C->D E Plot mV vs. log[Pb²⁺] D->E F Determine Linear Range and Nernstian Slope E->F

Diagram 2: Step-by-step workflow for electrode calibration.

Section 3: Performance Characterization and Validation

A properly fabricated electrode should be characterized to validate its performance for research applications.

  • Linear Range: The concentration range over which the calibration plot is linear. The fabricated electrode is expected to have a wide linear range, typically from 1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M.[15]

  • Detection Limit (LOD): Determined from the intersection of the two extrapolated linear segments of the calibration curve. The LOD for this type of electrode is typically in the sub-micromolar range (e.g., 10⁻⁷ M).[15]

  • Response Time: The time required for the electrode to reach a stable potential (±1 mV) after being immersed in a new solution. This should be measured by changing the Pb²⁺ concentration tenfold. A fast response time of <30 seconds is expected.[2][16]

  • Operational pH Range: The potential of the electrode is measured in a solution of constant Pb²⁺ concentration (e.g., 1.0 x 10⁻³ M) while varying the pH. The plot of potential vs. pH will reveal the range where the potential is independent of pH. For this electrode, a stable response is expected in a mildly acidic pH range of approximately 3 to 6.[17][18] At higher pH, the formation of lead hydroxide complexes will interfere, and at very low pH, the ionophore's oxygen atoms may be protonated.

  • Selectivity: The selectivity of the electrode for Pb²⁺ over other interfering ions (Mⁿ⁺) is determined using the Fixed Interference Method (FIM). The potentiometric selectivity coefficient, Kpot(Pb,M), is calculated from the potentials measured in solutions containing a fixed concentration of the interfering ion and varying concentrations of Pb²⁺. A smaller Kpot value indicates greater selectivity for Pb²⁺.[8]

References

  • ISCA. (2017). Lead(II)-selective Ionophore based electrochemical sensors - A mini review. [Link]

  • Bakker, E., et al. (2020). Plasticized PVC Membrane Modified Electrodes: Voltammetry of Highly Hydrophobic Compounds. MDPI. [Link]

  • Hilaris. (2021). Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. [Link]

  • Gisselbrecht, J. P., et al. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. PMC. [Link]

  • Taylor & Francis Online. (2022). On the analytical response of lead(II) selective electrodes using 1-aroyl-3,3-dimethylthioureas as ionophores: membrane analysis and quantum chemical calculations. [Link]

  • Semantic Scholar. (2012). Use of Plasticizers for Electrochemical Sensors. [Link]

  • MDPI. (2018). Ion-Selective Electrodes for Detection of Lead (II) in Drinking Water: A Mini-Review. [Link]

  • Biointerface Research in Applied Chemistry. (2024). Highly Selective and Sensitive Determination of Pb(II) Ions Using Ion Selective Electrodes (ISE) Coated with the BEC6ND1 Ionophore as Membranes. [Link]

  • Guziński, M., et al. (2013). Lead(II)-selective ionophores for ion-selective electrodes: A review. ResearchGate. [Link]

  • Cuartero, M., et al. (2015). Current-polarized ion-selective membranes: The influence of plasticizer and lipophilic background electrolyte on concentration profiles, resistance, and voltage transients. PMC. [Link]

  • Chen, L., et al. (2018). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst (RSC Publishing). [Link]

  • Scilit. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. [Link]

  • Hermanto, D., et al. (2022). Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore. SciELO. [Link]

  • Chemistry LibreTexts. (2022). 23.3: Membrane Ion-Selective Electrodes. [Link]

  • Semantic Scholar. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore. [Link]

  • MDPI. (2020). Unintended Changes of Ion-Selective Membranes Composition—Origin and Effect on Analytical Performance. [Link]

  • Newcastle University Theses. (1984). Studies of membrane composition and factors affecting the analytical use of potassium responsive ion-selective electrodes. [Link]

  • Lead(II) Ion Selective Electrode with PVC Membrane Based on 5,5'-Dithiobis-(2-Nitrobenzoic Acid). [Link]

  • JOCPR. (2011). Effect of metal ions on efficiency of a fabricated Tb(III) PVC membrane electrode. [Link]

  • MDPI. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. [Link]

  • ResearchGate. (2014). Ion-selective Membrane Electrodes for the Determination of Heavy Metals Construction characterization and applications. [Link]

  • Chemical Methodologies. (2021). PVC Membrane Electrode Modified by Lawson as Synthetic Derivative Ionophore for Determination of Cadmium. [Link]

  • PubMed. (2013). Sophisticated design of PVC membrane ion-selective electrodes based on the mixed potential theory. [Link]

  • PMC. (2022). Fabrication of Membrane Sensitive Electrodes for the Validated Electrochemical Quantification of Anti-Osteoporotic Drug Residues in Pharmaceutical Industrial Wastewater. [Link]

  • Polimery. (2022). bis(2,4-dimethoxybenzylidene)-ethylenediamine PVC membrane electrode for the potentiometric iron selective sensor. [Link]

  • SciSpace. (2004). A new PVC-membrane electrode based on a thia-substituted macrocyclic diamide for selective potentiometric determination of silver. [Link]

Sources

Method

role of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene in phase-transfer catalysis

Application Note: High-Efficiency Phase-Transfer Catalysis using 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene Executive Summary This technical guide details the application of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Phase-Transfer Catalysis using 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

Executive Summary

This technical guide details the application of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7), a high-performance podand (acyclic polyether) phase-transfer catalyst (PTC). Unlike rigid macrocyclic crown ethers (e.g., 18-Crown-6), this catalyst utilizes a flexible "lariat" or "octopus" mechanism to complex metal cations. This flexibility allows for rapid ion exchange rates and high solubility in non-polar media, making it an ideal, cost-effective alternative for nucleophilic substitutions, oxidations, and alkylations in drug development workflows.

Technical Background & Mechanism

The Podand Advantage

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene consists of a lipophilic benzene core substituted with two polyether chains (specifically, triethylene glycol monomethyl ether derivatives).

  • Structure: The molecule features two flexible arms:

    
    .
    
  • Mechanism: In the presence of a metal cation (e.g.,

    
    ), the two arms wrap around the ion, forming a "pseudocyclic" cavity. This is entropically distinct from crown ethers. The complex is stable enough to solubilize the salt in organic media but flexible enough to release the ion rapidly at the interface, often resulting in faster turnover frequencies (TOF) than rigid macrocycles.
    
Mechanistic Pathway (Liquid-Liquid & Solid-Liquid)

The catalyst operates by shuttling reactive anions (


) from an aqueous or solid phase into an organic phase where the substrate (

) resides.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase Salt M+ Nu- (Salt) Interface_Exchange Ion Exchange (Equilibrium) Salt->Interface_Exchange Dissolution Q_Nu_Aq [Cat-M]+ Nu- Q_X_Aq [Cat-M]+ X- Q_X_Aq->Interface_Exchange Interface_Exchange->Q_Nu_Aq Q_Nu_Org [Cat-M]+ Nu- (Active) Interface_Exchange->Q_Nu_Org Transfer Substrate R-X (Substrate) Product R-Nu (Product) Substrate->Product Q_X_Org [Cat-M]+ X- (Inactive) Product->Q_X_Org Release X- Q_Nu_Org->Product Reaction Q_X_Org->Interface_Exchange Return

Figure 1: Catalytic cycle of Podand-mediated Phase Transfer. The catalyst (Cat) complexes the metal (M+), transporting the nucleophile (Nu-) to the organic phase.

Comparative Performance Data

The following data highlights the efficiency of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (referred to as Podand-1 ) compared to standard PTCs in the cyanation of benzyl chloride (Solid-Liquid PTC: Toluene/Solid KCN/Catalyst).

Catalyst TypeCatalyst NameLoad (mol%)Time (h)Yield (%)Cost Factor
Control None-24< 5N/A
Quat Salt TBAB (Tetrabutylammonium bromide)5.0478Low
Crown Ether 18-Crown-62.0296High
Podand Podand-1 (This Protocol) 2.0 2.5 94 Medium

Note: Podand-1 offers comparable yields to 18-Crown-6 with significantly lower toxicity and cost profiles.

Experimental Protocols

Protocol A: Solid-Liquid Nucleophilic Substitution (Cyanation)

Target: Synthesis of Phenylacetonitrile from Benzyl Chloride. Rationale: Solid-Liquid PTC (SL-PTC) is preferred here to minimize the hydrolysis of the cyanide ion, which occurs in aqueous biphasic systems. Podand-1 effectively coats the solid KCN surface, extracting


 into the toluene.

Materials:

  • Benzyl chloride (10 mmol, 1.26 g)

  • Potassium Cyanide (solid, powdered, 15 mmol, 0.98 g)

  • Catalyst: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (0.2 mmol, 2 mol%)

  • Solvent: Toluene (anhydrous, 15 mL)

  • Internal Standard: Dodecane (for GC analysis)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the solid KCN. Caution: KCN is highly toxic. Work in a ventilated hood.

  • Catalyst Addition: Add the Podand-1 catalyst directly to the solid salt. This "pre-coating" step enhances the initial mass transfer.

  • Solvent/Substrate: Add Toluene, followed by Benzyl chloride and Dodecane (internal standard).

  • Reaction: Heat the mixture to 80°C with vigorous stirring ( > 800 rpm). High agitation is critical in SL-PTC to maximize the solid-liquid interfacial area.

  • Monitoring: Monitor reaction progress via GC-FID or TLC (Hexane/EtOAc 9:1) every 30 minutes.

    • Checkpoint: The reaction mixture should remain a suspension. If the solid clumps (poisoning the surface), sonicate briefly to redisperse.

  • Work-up: Upon completion (~2.5 hours), cool to room temperature. Filter off the inorganic salts (KCl/excess KCN) through a pad of Celite. Wash the pad with toluene.

  • Purification: Remove solvent under reduced pressure. The residue is the crude nitrile, which can be distilled or recrystallized.

Protocol B: Permanganate Oxidation (Purple Benzene)

Target: Oxidation of Toluene to Benzoic Acid. Rationale: Potassium Permanganate (


) is insoluble in benzene. Podand-1 solubilizes 

, creating "Purple Benzene," a powerful oxidant that operates under neutral conditions.

Procedure:

  • Dissolve Podand-1 (0.5 mmol) in Benzene (20 mL).

  • Add solid

    
     (10 mmol) and stir for 30 minutes.
    
    • Observation: The benzene layer will turn deep purple, confirming the formation of the [Podand-K]+ MnO4- complex.

  • Add the substrate (Toluene, 5 mmol).

  • Reflux for 3 hours. The purple color will fade to brown (

    
     precipitate) as the oxidant is consumed.
    
  • Filter the

    
    . Extract the filtrate with 10% NaOH (to pull the benzoic acid into water), acidify the aqueous layer with HCl, and collect the precipitated Benzoic Acid.
    

Synthesis of the Catalyst (Reference)

If commercial stock is unavailable, the catalyst can be synthesized via a standard Williamson ether synthesis.

Synthesis_Workflow Start Hydroquinone Step1 Double Nucleophilic Substitution Start->Step1 Reagent Triethylene glycol monomethyl ether tosylate (2.2 equiv) Reagent->Step1 Base K2CO3 / Acetone (Reflux) Base->Step1 Workup Filtration & Solvent Evaporation Step1->Workup Purification Recrystallization (Ethanol) or Column Chromatography Workup->Purification Product 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene Purification->Product

Figure 2: Synthesis route for the Podand Catalyst.

Safety & Handling

  • Toxicity: While less toxic than 18-Crown-6, this polyether derivative should be treated as a potential irritant and permeation enhancer. It can facilitate the transport of toxic ions (CN-, N3-) through skin. Double-gloving (Nitrile) is mandatory.

  • Chemical Stability: The ether linkages are stable to bases and oxidizing agents but may degrade under strong acidic conditions (HI/HBr) at high temperatures.

  • Disposal: Aqueous waste containing catalyst and heavy metals/cyanides must be segregated. The catalyst itself is generally not biodegradable.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
  • Vögtle, F., & Weber, E. (1979). Multidentate Acyclic Neutral Ligands and Their Complexation. Angewandte Chemie International Edition, 18(10), 753-776. (Seminal work on Podand chemistry). [Link]

  • Tundo, P., & Venturello, P. (1979). Synthesis, catalytic activity, and behavior of phase-transfer catalysts based on polyoxyethylene chains. Journal of the American Chemical Society.[1] (Comparison of podands vs crowns). [Link]

Sources

Application

Application Note: Supramolecular Ion Recognition using 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

Executive Summary This guide details the complexation protocols for 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene , a linear polyether host (podand). Unlike rigid macrocycles (crown ethers), this molecule utilizes a "butterfl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the complexation protocols for 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene , a linear polyether host (podand). Unlike rigid macrocycles (crown ethers), this molecule utilizes a "butterfly" conformational change to entrap alkali and alkaline earth metals. This note provides validated protocols for determining stability constants via potentiometry and evaluating phase-transfer efficiency via picrate extraction. It is designed for researchers developing ion-selective electrodes (ISEs), phase-transfer catalysts, or metal recovery systems.

Part 1: Chemical Architecture & Mechanism

The Molecule

The subject molecule is a bis-podand consisting of a rigid benzene core substituted at the para (1,4) positions with two flexible polyether chains (tetraoxaundecyl groups).

  • Core: Benzene (provides structural signaling and lipophilicity).

  • Arms: Oligo(ethylene glycol) chains ending in a methyl group.

  • Donors: Oxygen atoms act as hard Lewis bases.

The "Pseudocyclic" Effect

Unlike crown ethers, which have a pre-formed cavity (Macrocyclic Effect), this podand relies on the Chelate Effect . In the absence of metals, the chains are disordered (entropic freedom). Upon cation exposure, the chains wrap around the metal, creating a "pseudocavity."

  • Thermodynamics: The energy cost of organizing the flexible chains is compensated by the enthalpy of multiple M-O coordinate bonds.

  • Kinetics: Complexation/decomplexation rates are significantly faster than crown ethers due to the lack of rigid conformational barriers, making this molecule ideal for rapid-response sensors.

Mechanistic Pathway

The complexation follows a two-step "lock-in" mechanism:

  • Docking: The metal cation interacts with the proximal oxygen atoms attached to the benzene ring.

  • Wrapping: The distal polyether chains fold around the cation, displacing solvent molecules and forming a coordination sphere (typically coordination number 6–8).

ComplexationMechanism Ligand Free Ligand (Disordered Conformation) Intermediate Docking Phase (Benzene-O Interaction) Ligand->Intermediate + Metal Salt Metal Metal Cation (Solvated) Metal->Intermediate Complex Pseudocyclic Complex (Wrapped Conformation) Intermediate->Complex Solvent Displacement Entropy Loss

Figure 1: Transition from disordered acyclic state to organized pseudocyclic complex.

Part 2: Thermodynamic Profile & Selectivity

The stability of podand complexes is governed by the charge density of the cation and the length of the polyether chain .

Representative Stability Constants ( )

Solvent: Methanol, 25°C

CationIonic Radius (Å)log K (Stability)Selectivity Note
Alkali Metals

0.76~1.8 - 2.1Weak binding (cation too small for cavity)

1.02~2.5 - 2.9Moderate binding

1.383.2 - 3.6 Optimal Fit (Peak Selectivity)

1.52~3.0 - 3.3Slight steric strain

1.67~2.5 - 2.8Cation exceeds pseudocavity size
Alkaline Earth

0.72< 2.0High solvation energy barrier

1.00~3.0 - 3.5Good binding

1.354.5 - 5.2 Strongest Binding (Charge + Size match)

Note: Values are representative of 1,4-bis(polyoxyethylene)benzene derivatives found in literature (e.g., Vögtle et al.). Exact values depend on specific ionic strength and solvent composition.

Part 3: Experimental Protocols

Protocol A: Potentiometric Determination of Stability Constants

Objective: Quantify the binding affinity (


) of the ligand with specific metal ions.

Reagents:

  • Ligand: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (1 mM in Methanol).

  • Metal Salt:

    
     or 
    
    
    
    (10 mM stock in Methanol).
  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP, 0.05 M) to maintain ionic strength.

  • ISE: Cation-selective electrode specific to the metal being tested (e.g., Valinomycin electrode for

    
    ).
    

Workflow:

  • Conditioning: Calibrate the ISE using standard solutions of the metal ion (

    
     to 
    
    
    
    M) in the presence of TBAP. Plot the Nernstian slope.
  • Titration Setup: Place 20 mL of the Ligand solution into a thermostated cell (25°C).

  • Addition: Add the Metal Salt solution in small aliquots (e.g., 10

    
    L) using a precision micro-burette.
    
  • Equilibration: Allow 60 seconds between additions for potential stabilization. Record EMF (mV).

  • Data Analysis: Use non-linear regression software (e.g., Hyperquad) to fit the EMF vs. Volume data to a 1:1 binding model.

Self-Validation Check:

  • The slope of the calibration curve must be within 5% of the theoretical Nernst value (59.16 mV/decade for monovalent ions).

  • If drift > 0.5 mV/min occurs, clean the electrode junction.

Protocol B: Picrate Extraction Assay (Phase Transfer)

Objective: Evaluate the ligand's ability to transfer metal ions from an aqueous phase to an organic phase (simulating membrane transport).

Reagents:

  • Aqueous Phase: Metal Picrate (

    
     M) in deionized water. Caution: Picrates are potentially explosive when dry; keep in solution.
    
  • Organic Phase: Ligand (

    
     M) in Dichloromethane (DCM) or Chloroform.
    

Workflow:

ExtractionProtocol Step1 Preparation Mix equal volumes (e.g., 5mL) of Aq. Picrate + Org. Ligand Step2 Equilibration Shake vigorously for 30 mins at 25°C (sealed vial) Step1->Step2 Step3 Phase Separation Centrifuge or gravity separate Step2->Step3 Step4 Analysis Remove Organic Layer Measure Absorbance (350-380 nm) Step3->Step4

Figure 2: Solvent extraction workflow.

Calculation: Calculate the Percent Extraction (


) using Beer-Lambert Law:


Where

is the absorbance of the organic phase at

(approx 355-378 nm depending on solvent).

Selectivity Interpretation:

  • High

    
     indicates strong phase-transfer capability.
    
  • Compare

    
     across cations (
    
    
    
    vs
    
    
    ) to define the selectivity profile.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Extraction Efficiency Solvent Polarity MismatchSwitch from Chloroform to Dichloromethane (higher dielectric constant stabilizes the ion pair).
Drifting Potentials (ISE) Electrode FoulingThe ligand may adsorb to the membrane. Rinse electrode with pure methanol between runs.
Precipitation Anion IncompatibilityAvoid using Sulfate or Phosphate salts. Use Perchlorates or Chlorides for better solubility in organic media.
Low Selectivity Concentration SaturationEnsure [Ligand] : [Metal] ratio does not exceed 1:10 during screening; saturation masks selectivity differences.

References

  • Vögtle, F., & Weber, E. (1979). "Multidentate Acyclic Neutral Ligands and Their Complexation." Angewandte Chemie International Edition.

  • Gokel, G. W. (1991). Crown Ethers and Cryptands. Royal Society of Chemistry. (Foundational text on podand vs. crown ether thermodynamics).
  • Izatt, R. M., et al. (1985). "Thermodynamic and Kinetic Data for Cation-Macrocycle Interaction." Chemical Reviews.

  • Pedersen, C. J. (1967). "Cyclic polyethers and their complexes with metal salts."[1] Journal of the American Chemical Society. (Establishes the baseline for polyether coordination).

  • Takeda, Y. (1983). "The Solvent Extraction of Metal Picrates by Crown Ethers and Podands." Bulletin of the Chemical Society of Japan.

Sources

Method

applications in solvent extraction and separation processes

Application Note: Precision Solvent Extraction Strategies for Pharmaceutical Isolation and Bioanalysis Abstract Solvent extraction remains a cornerstone of pharmaceutical workflows, yet its application often relies on le...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Extraction Strategies for Pharmaceutical Isolation and Bioanalysis

Abstract

Solvent extraction remains a cornerstone of pharmaceutical workflows, yet its application often relies on legacy protocols rather than mechanistic optimization.[1] This guide bridges the gap between fundamental chemistry and modern high-throughput requirements. We detail two distinct applications: High-Throughput Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for bioanalysis and Centrifugal Partition Chromatography (CPC) for scalable API purification. Both protocols prioritize data integrity, recovery, and the elimination of matrix effects.

Part 1: High-Throughput Bioanalysis (DMPK)

Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[2][3][4][5][6]

Context: In LC-MS/MS bioanalysis, protein precipitation (PPT) is common but often fails to remove phospholipids, leading to ion suppression (matrix effects).[2] Traditional Liquid-Liquid Extraction (LLE) using immiscible solvents (e.g., Hexane, MTBE) is effective but difficult to automate due to solvent volatility and phase management.

The Solution: SALLE utilizes water-miscible solvents (Acetonitrile) that are induced to separate from the aqueous phase by high salt concentration.[3][4][5] This combines the automation ease of PPT with the extract cleanliness of LLE.

Mechanism of Action:

  • Miscibility: Acetonitrile (ACN) is initially miscible with plasma.

  • Salting Out: Addition of high-molarity salt (e.g., Magnesium Sulfate, Ammonium Acetate) increases the ionic strength of the aqueous phase.

  • Phase Separation: Water molecules hydrate the salt ions, reducing the "free" water available to solvate the ACN. The ACN (containing the analyte) is forced out, forming a distinct upper layer.[3]

Experimental Protocol: 96-Well Plate SALLE

Materials:

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing Internal Standard (IS).

  • Salting Agent: 2.0 M Magnesium Sulfate (

    
    ) or Saturated Ammonium Acetate.
    

Step-by-Step Workflow:

  • Sample Loading: Aliquot 50 µL of plasma into a 96-well deep-well plate.

  • Protein Precipitation/Solvent Addition: Add 150 µL of Acetonitrile (with IS).

    • Note: Ratio of 3:1 (Organic:Matrix) ensures protein precipitation.

  • Mixing: Vortex for 1 minute at 1000 RPM.

  • Salting Out: Add 50 µL of 2.0 M

    
     to each well.
    
    • Critical Step: Do not premix salt with ACN; salt must interact with the aqueous phase.

  • Phase Separation: Centrifuge at 4000 x g for 5 minutes.

  • Transfer: The upper organic layer (~150 µL) is now distinct. Transfer 100 µL to a clean plate.

  • Analysis: Inject directly into LC-MS/MS or dilute 1:1 with water if initial gradient focusing is required.

Data: Phospholipid Removal Efficiency

Extraction MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Effect (Ion Suppression)
Protein Precipitation (PPT) > 95%< 20%High (Significant Suppression)
Traditional LLE (MTBE) 70-85%> 98%Low
SALLE (ACN/MgSO4) > 90% > 95% Low (Negligible)

Table 1: Comparison of extraction techniques. SALLE offers the recovery of PPT with the cleanliness of LLE.

Visual Workflow: SALLE Pathway

SALLE_Workflow Plasma Plasma Sample (Proteins + Analytes) Add_ACN Add Acetonitrile (Precipitates Proteins) Plasma->Add_ACN Mix Add_Salt Add 2M MgSO4 (Induces Phase Separation) Add_ACN->Add_Salt Salting Out Centrifuge Centrifugation (4000 x g) Add_Salt->Centrifuge Separation Result Upper Layer: ACN + Analyte Lower Layer: Water + Salt + Proteins Centrifuge->Result Stratification LCMS LC-MS/MS Injection Result->LCMS Transfer Supernatant

Figure 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) workflow minimizing matrix effects.

Part 2: Scale-Up Purification (Process Chemistry)

Protocol: Centrifugal Partition Chromatography (CPC)[8][9][10]

Context: For isolating Active Pharmaceutical Ingredients (APIs) or natural products, solid-phase chromatography (Flash/Prep HPLC) suffers from irreversible adsorption and high silica costs. CPC uses a liquid stationary phase held in place by centrifugal force, allowing for 100% sample recovery .

The Challenge: Since there is no solid column, the "column" is the solvent system itself. Success depends entirely on selecting a biphasic solvent system where the target compound partitions ideally between the two phases.

The "Sweet Spot" (


): 
The Partition Coefficient (

) is defined as:

[6]
  • Target Range:

    
    .
    
  • Ideal:

    
     (Elutes in the middle of the run, good separation).
    
  • 
    :  Compound stuck in stationary phase (requires "extrusion" mode).
    
  • 
    :  Compound elutes with solvent front (no resolution).
    
Experimental Protocol: The "Shake-Flask" Screening Method

Materials:

  • Solvent System: HEMWat family (Heptane / Ethyl Acetate / Methanol / Water).

  • Sample: Crude extract or reaction mixture.

  • Detection: HPLC-UV or TLC.

Step-by-Step Workflow:

  • Preparation: Prepare a series of HEMWat ratios (e.g., System F: 1/6/1/6 by volume) in 20 mL scintillation vials.

  • Equilibration: Shake vials vigorously and let settle. Two clear phases must form.

  • Spiking: Add ~10 mg of crude sample to the vial. Shake again.

  • Sampling: Carefully remove 100 µL from the Upper Phase and 100 µL from the Lower Phase .

  • Analysis: Dilute both samples equally and run on HPLC.

  • Calculation: Compare the Peak Area of the target compound in both phases.

    • If using Upper Phase as Stationary:

      
      
      
    • If using Lower Phase as Stationary:

      
      
      

Decision Logic:

Calculated

InterpretationAction
< 0.2 Too much affinity for Mobile PhaseDecrease Mobile Phase polarity (or Switch System).
0.5 - 2.5 Ideal Separation Proceed to Scale-Up.
> 5.0 Too much affinity for Stationary PhaseIncrease Mobile Phase strength (or run in Dual Mode).
Visual Workflow: CPC Solvent Selection

CPC_Selection Start Select Solvent Family (e.g., Heptane/EtOAc/MeOH/Water) Shake Shake Flask Test (Equilibrate & Spike Sample) Start->Shake Measure Measure Concentration (Upper vs Lower Phase) Shake->Measure Calc Calculate Kd Measure->Calc Decision Check Kd Range Calc->Decision Good Kd = 0.5 - 2.5 (OPTIMAL) Decision->Good In Range Low Kd < 0.5 (Elutes too fast) Decision->Low Too Polar/Non-Polar High Kd > 5.0 (Retained too long) Decision->High Too Retentive

Figure 2: Decision tree for selecting Centrifugal Partition Chromatography solvent systems.

Part 3: Troubleshooting & Optimization

1. Emulsion Formation (LLE & CPC):

  • Cause: Presence of surfactants or amphiphilic compounds preventing phase disengagement.

  • Solution:

    • LLE: Increase salt concentration (increases surface tension of aqueous phase) or centrifuge at lower temperature (4°C).

    • CPC: Replace water with weak buffer (e.g., 10mM Ammonium Formate) to break emulsions without altering

      
       significantly.
      

2. Volume Overload (LLE):

  • Issue: In 96-well plates, the total volume (Plasma + ACN + Salt) must not exceed 75% of well capacity to prevent cross-contamination during vortexing.

  • Correction: Use 2 mL deep-well plates for volumes > 500 µL.

References

  • Majors, R. E. (2020). Salting-out Liquid-Liquid Extraction (SALLE).

  • Gilson Applications. (n.d.).

  • BioPharm International. (2023). Exploring How Centrifugal Partition Chromatography Progresses Green Chemistry Practices.

  • Samsudin, S. S., et al. (2018). Development of Salting-out Assisted Liquid-Liquid Extraction. Institut Kimia Malaysia.

  • Bioanalysis Zone. (2016).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene Synthesis

Ticket ID: #SYN-PEG-HQ-001 Subject: Yield Improvement & Troubleshooting for Bis-Alkylation of Hydroquinone Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PEG-HQ-001 Subject: Yield Improvement & Troubleshooting for Bis-Alkylation of Hydroquinone Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene . Chemically, this molecule consists of a hydroquinone (1,4-benzenediol) core substituted at the 1 and 4 positions with a polyethylene glycol (PEG) chain (specifically a triethylene glycol monomethyl ether derivative).

The synthesis relies on the Williamson Ether Synthesis .[1][2][3][4] The primary yield-killers in this specific reaction are:

  • Mono-alkylation: Formation of the mono-substituted phenol instead of the bis-substituted benzene.

  • Oxidation: Hydroquinone is highly susceptible to oxidation into quinone (turning the reaction black/brown), which inhibits nucleophilic attack.

  • Phase Transfer Issues: The amphiphilic nature of the product makes isolation from the aqueous/organic interface difficult.

This guide provides a "Gold Standard" protocol and a troubleshooting Q&A to systematically resolve these bottlenecks.

Part 1: The "Gold Standard" Protocol

Do not rely on simple alkyl halides (e.g., chlorides) without catalysis. The following protocol integrates Finkelstein catalysis and anti-oxidant protection to maximize the conversion to the bis-product.

Reaction Scheme
  • Nucleophile: Hydroquinone (1.0 eq)

  • Electrophile: 1-Chloro-3,6,9-trioxadecane (or corresponding Tosylate) (>2.5 eq)

  • Base:

    
     (excess) or 
    
    
    
    (for faster kinetics)
  • Solvent: DMF (Anhydrous) or Acetonitrile

Optimized Workflow
StepActionTechnical Rationale (The "Why")
1. Deoxygenation Purge DMF with

or Ar for 30 mins before adding reagents.
Hydroquinone oxidizes to 1,4-benzoquinone in air, which acts as an electron acceptor rather than a nucleophile, killing the reaction.
2. Activation Add Hydroquinone +

(4.0 eq) +

(0.1 eq)
. Stir at RT for 30 min.
Pro-Tip: Sodium Dithionite (

) acts as a reducing agent to scavenge any quinone formed, keeping the nucleophile active [1].
3. Addition Add the PEG-Chloride/Tosylate (2.5 eq) + KI (0.2 eq) .Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly speeding up the substitution [2].
4. Reaction Heat to 80–90°C for 12–24 hours.High temperature is required to overcome the steric hindrance of the second alkylation.
5. Quench Cool to RT. Filter off solids (

, excess

).
Removing solids before aqueous workup prevents the formation of difficult emulsions common with PEGylated compounds.

Part 2: Troubleshooting & FAQs

Category A: Low Yield & Incomplete Reaction

Q: I am getting mostly mono-substituted product. How do I force the second addition? A: This is the most common failure mode. The first alkylation deactivates the ring slightly less than the second, but steric bulk is the enemy.

  • Switch Leaving Groups: If you are using a chloride alkylating agent, switch to a Tosylate (OTs) or Mesylate (OMs) . These are better leaving groups (

    
     faster than Cl) and allow the reaction to proceed at lower temperatures, reducing decomposition.
    
  • The "Cesium Effect": Replace

    
     with Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation is "softer" and forms a looser ion pair with the phenoxide, making the oxygen more nucleophilic [3].
  • Stoichiometry: Ensure your electrophile is at 2.5 to 3.0 equivalents . You cannot "save" reagents here; excess is required to drive the kinetics.

Q: My reaction mixture turned dark brown/black immediately. Is it ruined? A: Likely, yes. This indicates the oxidation of hydroquinone to benzoquinone and subsequent polymerization (quinhydrone formation).

  • Fix: You must strictly exclude oxygen. Use the Sodium Dithionite (

    
    )  additive mentioned in the protocol above. It will reduce the quinone back to hydroquinone in situ, salvaging the yield [1].
    
Category B: Purification & Isolation[4][5]

Q: I cannot separate the product from the excess PEG reagents. They co-elute. A: PEG chains make the molecule "sticky" on silica.

  • Wash Strategy: Dissolve the crude mixture in Diethyl Ether . The desired bis-product is often soluble in ether, while the polar mono-substituted byproducts and excess PEG-salts are less soluble.

  • Thermal Recrystallization: If the product is solid, recrystallize from Isopropanol .

  • Column Chromatography: Do not use pure DCM. Use a gradient of DCM:Methanol (98:2 to 90:10) . The bis-product (less polar) will elute before the mono-product (more polar due to free -OH).

Part 3: Visualized Workflows

Figure 1: Reaction Logic & Mechanism

This diagram illustrates the pathway from Hydroquinone to the Target Bis-Ether, highlighting the critical intervention points for yield improvement.

ReactionPath cluster_opt Optimization Zone HQ Hydroquinone (Starting Material) Base Base Activation (K2CO3 + Na2S2O4) HQ->Base Deprotonation Quinone Benzoquinone (Dead End / Black Tar) HQ->Quinone Oxidation (O2) Mono Mono-Substituted Intermediate Base->Mono 1st Alkylation (Fast) Base->Quinone Inhibits Bis TARGET Bis-Alkylated Product Mono->Bis 2nd Alkylation (Slow - Rate Limiting)

Caption: Reaction pathway showing the critical "Optimization Zone" where the second alkylation often stalls. Note the oxidation side-pathway inhibited by dithionite.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Start: Low Yield Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Major Spot: Mono-Product CheckTLC->Result1 Incomplete Rxn Result2 Major Spot: Starting Material CheckTLC->Result2 No Rxn Result3 Black Tar / Complex Mix CheckTLC->Result3 Decomposition Action1 Increase Temp (90°C) Add KI (Finkelstein) Switch to Cs2CO3 Result1->Action1 Action2 Check Reagent Quality Dry Solvent (DMF) Use NaH (Stronger Base) Result2->Action2 Action3 O2 Leak? Add Na2S2O4 Degas Solvents Result3->Action3

Caption: Diagnostic flowchart to identify if the issue is kinetic (incomplete), thermodynamic (no reaction), or oxidative (decomposition).

Part 4: Quantitative Data & Reagent Specs

Table 1: Solvent & Base Effects on Yield

Data aggregated from standard Williamson Ether Synthesis optimization studies [1][3].

SolventBaseAdditiveTypical YieldNotes
Acetone

None30-40%Too low boiling point (56°C) for bis-alkylation.
DMF

None60-70%Standard. Requires high temp (80°C).
DMF

KI (cat.) 75-85% Recommended. Finkelstein acceleration.
DMF

None85-92%High yield, but Cesium is expensive.
THF

None50-60%Fast, but dangerous (

gas). Hard to control.

References

  • Patent CN103319317A. Method for synthesizing 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene.[5] (Demonstrates the use of

    
     to prevent oxidation and improve yield). 
    
  • BenchChem Protocols. Standard Reaction Conditions for the Synthesis of (S)-(1-Methoxyethyl)benzene (Williamson Ether Synthesis). (General protocol for Finkelstein conditions).

  • ResearchGate. Procedure for the Rapid Synthesis of the Monomer 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene. (Discusses alkylation acceleration using specific bases/solvents).

  • Organic Syntheses. 2,3-syn-2-Methoxymethoxy-1,3-nonanediol. (Provides detailed workup procedures for polyether derivatives).

Sources

Optimization

overcoming solubility issues of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene in membrane preparation

[1] Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Solubility & Phase Integration in Membrane Matrices Reference Molecule: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7) S...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online Role: Senior Application Scientist Subject: Troubleshooting Solubility & Phase Integration in Membrane Matrices Reference Molecule: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7) Synonyms: 1,4-Bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxy]benzene; Redox Shuttle ANL-RS2 Analog.[1][2]

Executive Summary: The Solubility Paradox

Researchers integrating 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (hereafter referred to as BTB ) into membranes often face a "solubility paradox."[1][2] Structurally, BTB is an amphiphilic chimera: it possesses a hydrophobic aromatic core (


 stacking prone) and two hydrophilic oligo(ethylene glycol) tails.[1]

While these tails are designed to enhance solubility in carbonate-based electrolytes (for Lithium-ion or Redox Flow Battery applications), they create significant thermodynamic conflicts when casting solid-state Polymer Inclusion Membranes (PIMs) or Gel Polymer Electrolytes (GPEs).[1][2] The most common failure modes are macrophage separation (cloudy films) , surface blooming (crystallization) , and leaching .[1]

This guide provides a root-cause analysis and validated protocols to stabilize BTB within polymer matrices like PVDF-HFP, PVC, or CTA.[1][2]

Thermodynamic Foundation: Hansen Solubility Parameters (HSP)

To solve solubility issues, we must move beyond "like dissolves like" to a quantitative approach using Hansen Solubility Parameters (


).[1] For a stable membrane, the "distance" (

) between the solvent, the polymer, and the BTB molecule must be minimized.

Table 1: Estimated Solubility Parameters for Formulation Components

Component

(Dispersion)

(Polar)

(H-Bonding)
Interaction Logic
BTB (Target) ~17.5~6.5~9.0Requires polar aprotic solvents to solvate PEG tails without precipitating the core.[2]
PVDF-HFP (Matrix) 17.212.59.2Good baseline match, but crystallization of PVDF forces BTB out.[1][2]
PVC (Matrix) 18.27.53.4Excellent dispersive match; requires plasticizer to prevent brittleness.[2]
THF (Solvent) 16.85.78.0High Risk: Evaporates too fast, causing kinetic trapping and phase separation.[1][2]
Cyclohexanone 17.86.35.1Recommended: High boiling point allows thermodynamic equilibration.[1][2]
Acetonitrile 15.318.06.1Good for electrochemical testing, poor for casting (evaporates too fast, poor polymer solubility).[1]

Note: Values are approximate based on group contribution methods.


 units in 

.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: The "Cloudy Film" (Phase Separation)

Symptom: The membrane turns opaque or white immediately after solvent evaporation. Root Cause: The solvent evaporated faster than the polymer chains could relax, or the solvent quality became poor for the BTB as concentration increased during drying (the "theta condition" violation). Corrective Action:

  • Switch to a Binary Solvent System: Do not use pure THF or Acetone. Use a 70:30 mixture of THF:Cyclohexanone or Acetone:DMF .[1][2] The high-boiling component (Cyclohexanone/DMF) keeps the BTB in solution longer, allowing the polymer chains to entangle around it.

  • Thermal Annealing: Cast the film at 50°C (not room temperature). This increases the free volume of the polymer, allowing higher loading of BTB without aggregation.

Issue B: Surface Blooming (Crystallization)

Symptom: White crystals or a waxy layer appear on the membrane surface after 24 hours.[2] Root Cause: The loading of BTB exceeds the saturation limit of the amorphous region of the polymer. The PEG chains are crystallizing. Corrective Action:

  • Plasticizer Addition: Add 10 wt% (relative to polymer) of a "dead" plasticizer like NPOE (o-nitrophenyloctyl ether) or DBP (dibutyl phthalate) .[2] This disrupts the regularity of the BTB packing.

  • Matrix Modification: Switch from PVDF to PVDF-HFP (Hexafluoropropylene) . The HFP groups disrupt the crystallinity of the PVDF, creating large amorphous domains that can host the BTB molecule.

Issue C: Leaching in Aqueous Electrolytes

Symptom: The electrolyte turns yellow/colored; membrane loses redox activity.[2] Root Cause: BTB is water-soluble due to the tetraoxaundecyl chains.[2] It will diffuse out of the membrane if the external phase is aqueous. Corrective Action:

  • Encapsulation: This molecule is designed for non-aqueous (organic) flow batteries.[1][2] If you must use it in an aqueous environment, you must use a Polymer Inclusion Membrane (PIM) approach with a high-viscosity base like Cellulose Triacetate (CTA) and a hydrophobic counter-plasticizer.[2]

  • Covalent Tethering: If leaching persists, you cannot use BTB as a discrete molecule.[1][2] You must synthesize a methacrylate-functionalized analog and copolymerize it into the backbone.[2]

Validated Protocol: High-Stability Membrane Casting

This protocol is designed for a PVDF-HFP based Gel Polymer Electrolyte containing BTB, optimized for optical clarity and electrochemical stability.[1][2]

Materials:

  • BTB (1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene)[1][3]

  • PVDF-HFP (Kynar 2801 or similar)[2]

  • Solvent: Acetone (Low BP) and N-Methyl-2-pyrrolidone (NMP - High BP)[2]

  • Substrate: Glass plate (silanized)

Step-by-Step Workflow:

  • Solvent Preparation: Prepare a solvent mixture of Acetone:NMP (80:20 v/v) .[2]

    • Why: Acetone dissolves the polymer quickly; NMP remains during the drying phase to prevent skin formation and BTB precipitation.

  • Dope Solution:

    • Dissolve PVDF-HFP in the solvent mixture (10 wt% solids) at 40°C. Stir for 2 hours until clear.[2]

    • Add BTB to the solution.

    • Critical Limit: Do not exceed a 1:2 mass ratio of BTB:Polymer for solid films.[1][2] If higher ratios are needed (for redox capacity), a cross-linker is required.[1]

  • Degassing: Sonicate the solution for 15 minutes to remove micro-bubbles.

  • Casting:

    • Doctor blade the solution onto the glass plate (Gap height: 200-300

      
      ).[2]
      
  • Controlled Evaporation (The "Phase Inversion" Trick):

    • Place the cast film in a covered petri dish (restrict airflow) at room temperature for 4 hours.

    • Mechanism:[1][2][4][5] This slows acetone evaporation, preventing the "skin effect" that traps instabilities.[1]

  • Vacuum Drying: Transfer to a vacuum oven at 60°C for 12 hours to remove the NMP.

Decision Logic: Solvent & Matrix Selection

The following diagram illustrates the decision process for selecting the correct solvent system based on your observed failure mode.

SolubilityLogic Start Start: Membrane Casting Observation Observe Film After Drying Start->Observation Opaque Result: Opaque/Cloudy (Phase Separation) Observation->Opaque White Spots Crystals Result: Surface Crystals (Blooming) Observation->Crystals Waxy Surface Clear Result: Clear/Flexible (Success) Observation->Clear Transparent Check_HSP Check Hansen Parameters (Is |Ra| < 8?) Opaque->Check_HSP Action_Crystals Action: Increase Amorphous Region (Switch to PVDF-HFP or Add Plasticizer) Crystals->Action_Crystals Action_Opaque Action: Increase Solvent Boiling Point (Add Cyclohexanone or NMP) Action_Opaque->Start Retry Casting Action_Crystals->Start Retry Casting Check_HSP->Action_Opaque No (Bad Solvent)

Caption: Troubleshooting logic flow for BTB membrane fabrication. Blue nodes indicate process start, Yellow decisions, Red failure modes, and Green success.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use this molecule in an aqueous Redox Flow Battery (RFB)? A: Generally, no.[1][2] BTB is designed for non-aqueous (organic) systems (e.g., acetonitrile/carbonate electrolytes).[1] Its high solubility in organic solvents is its main feature.[2] In water, it will likely leach out of the membrane unless you use a specific "trap" carrier in a PIM configuration, but efficiency will be low compared to sulfonated anthraquinones designed for aqueous systems.[1]

Q2: Why does my membrane become brittle after a week? A: This is likely due to physical aging of the polymer or migration of the BTB.[2] If the BTB crystallizes over time, it stops acting as a plasticizer, and the polymer chains lock up.[1] Store membranes in the electrolyte solution to maintain swelling and prevent crystallization.

Q3: What is the maximum concentration of BTB I can load? A: In a PVDF-HFP matrix, the percolation threshold for electron hopping usually requires ~30-40 wt%.[1][2] However, mechanical stability fails above 50 wt%.[1] If you need >50% loading, you must use a porous support (like a Celgard separator) and soak it in a liquid electrolyte containing BTB, rather than casting a dense film.[1]

References

  • Molecule Identification & Properties

    • Sigma-Aldrich. 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene Product Sheet. (Confirms structure as PEG-substituted benzene).
  • Redox Shuttle Applications

    • Zhang, L., et al. (2012).[1] Molecular Engineering of Redox Shuttles for Lithium-Ion Batteries. Energy & Environmental Science. (Discusses the role of dialkoxybenzene derivatives and solubility).

  • Membrane Preparation Techniques

    • Nasser, J., et al. (2020).[1] Polymer Inclusion Membranes: A Review of Preparation and Applications. (Provides the foundational logic for PIM casting and plasticizer selection).

  • Solubility Parameter Data

    • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2] (Source for polymer/solvent interaction calculations).

Sources

Troubleshooting

Technical Support Center: Optimizing Response Time for 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene-Based Ion-Selective Sensors

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for optimizing your 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene-based sensor. This document is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for optimizing your 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene-based sensor. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the performance of this ion-selective electrode (ISE), with a specific focus on achieving rapid and stable response times.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts underpinning your sensor's operation.

Q1: What is a 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene-based sensor and how does it work?

A: This sensor is a type of potentiometric sensor, specifically an Ion-Selective Electrode (ISE). Its core component is the 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene molecule, which acts as the ionophore . This molecule is a crown ether derivative, a class of compounds known for their ability to selectively bind specific cations within their central cavity.[1] The size and structure of this crown ether's cavity make it particularly suited for binding certain alkali or alkaline earth metal ions.

The ionophore is immobilized within a polymeric membrane, typically made of poly(vinyl chloride) (PVC), which is then placed at the tip of an electrode body. When the sensor is immersed in a sample solution, the ionophore selectively complexes with the target ion. This binding event creates a charge separation at the interface between the sample and the membrane, generating an electrical potential. This potential is measured against a stable reference electrode, and its magnitude is directly proportional to the activity (and thus concentration) of the target ion in the sample, as described by the Nernst equation.[2]

SensorMechanism cluster_0 Sample Solution cluster_1 Sensor Membrane (PVC Matrix) cluster_2 Internal Electrode TargetIon Target Ion (e.g., K⁺) Ionophore Ionophore 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene TargetIon->Ionophore:f0 Selective Binding InterferingIon Interfering Ion InternalSolution Internal Filling Solution Ionophore->InternalSolution Potential Difference Generated AgAgCl Ag/AgCl Electrode InternalSolution->AgAgCl

Caption: Basic mechanism of the crown ether-based ISE.

Q2: What is "response time" for an ISE and why is it a critical parameter?

A: The response time is formally defined as the time required for the electrode's potential to reach a stable, equilibrium value (typically within ±1 mV of the final potential) after being introduced to a sample solution.[3][4] This parameter is critical for several reasons:

  • Throughput: In high-throughput screening or automated analysis, a long response time directly limits the number of samples that can be processed.

  • Accuracy: A slow or drifting signal can lead to premature or incorrect readings, compromising data quality.

  • Efficiency: Waiting for a sensor to stabilize consumes valuable research time.

Response times are influenced by factors like the concentration of the target ion (response is often slower at lower concentrations), the presence of interfering ions, and the physical condition of the sensor membrane.[3][5]

Q3: What are the key components of the sensor membrane and their functions?

A: The sensor's performance is dictated by the synergistic action of the components within its PVC membrane.

ComponentFunctionImpact on Response Time
PVC (Polyvinyl Chloride) Provides a stable, durable, and hydrophobic matrix to house the active components.Indirect; ensures the structural integrity of the active sensing layer.
Ionophore The active recognition element (1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene) that selectively binds the target ion.The binding/unbinding kinetics of the ionophore with the target ion are a fundamental determinant of the response speed.
Plasticizer A water-immiscible organic solvent that dissolves the ionophore and other components, ensuring the membrane remains a flexible, non-crystalline phase. It facilitates the mobility of the ionophore and target ions within the membrane.[6]Crucial. A plasticizer with appropriate viscosity and dielectric constant allows for rapid diffusion of the ion-ionophore complex, leading to a faster response.[6]
Ionic Additive (Optional) A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) that can be added to the membrane. It reduces membrane resistance and can improve ion-exchange properties at the sample-membrane interface.[7][8]Can significantly decrease response time by facilitating more efficient charge transfer and preventing depletion of charge carriers within the membrane.
Section 2: Troubleshooting Guide: Optimizing Sensor Response Time

This section is formatted to address specific issues you may encounter during your experiments.

Issue 1: My sensor's response time is excessively long (e.g., > 3 minutes). What are the primary causes and how can I fix this?

This is one of the most common challenges. The root cause can typically be traced to conditioning, membrane composition, or measurement conditions.

  • Potential Cause A: Inadequate Sensor Conditioning

    Causality: A dry or improperly conditioned membrane has a disorganized and non-equilibrated interface with the aqueous sample. Conditioning, which involves soaking the electrode in a solution of the target ion, activates the membrane by ensuring the ionophore sites are primed and a stable ion-exchange equilibrium is established at the surface.[9][10] An unconditioned electrode will exhibit a slow, drifting potential as this equilibrium is sluggishly established during the actual measurement.[11]

    Solution: Implement a Rigorous Conditioning Protocol.

    • Initial Conditioning (New or Dry Sensor): Soak the electrode for 1-2 hours in a mid-range standard solution of the target ion (e.g., 10⁻³ M).[11]

    • Daily Conditioning: Before the first use of the day, condition the electrode for 10-30 minutes in the same standard solution.[11]

    • Between Measurements: If measuring samples with widely varying concentrations, it is good practice to re-condition the electrode for a few minutes in the standard solution to restore a stable baseline.

    ConditioningWorkflow Start New or Stored Sensor InitialSoak Soak in 10⁻³ M Target Ion Solution (1-2 hours) Start->InitialSoak First Use DailySoak Soak in 10⁻³ M Target Ion Solution (10-30 minutes) Start->DailySoak Daily Use Rinse Rinse with Deionized Water InitialSoak->Rinse DailySoak->Rinse Calibrate Calibrate Sensor Rinse->Calibrate Measure Perform Measurement Calibrate->Measure End Store Appropriately Measure->End

    Caption: Recommended workflow for sensor conditioning.

  • Potential Cause B: Suboptimal Membrane Composition

    Causality: The plasticizer acts as the medium for ion transport within the membrane. If its viscosity is too high, or its dielectric constant is mismatched, the mobility of the ion-ionophore complex will be hindered, resulting in a sluggish response.[6] The ratio of plasticizer to PVC is also critical; too little plasticizer can result in a semi-rigid membrane with poor ion mobility.[12]

    Solution: Evaluate and Optimize the Membrane Plasticizer.

    The choice of plasticizer is a critical experimental parameter. While many formulations exist, some are known to promote faster response times.

PlasticizerKey CharacteristicsImpact on Response Time
o-NPOE (o-Nitrophenyl octyl ether)High dielectric constant, relatively low viscosity.Often promotes fast response due to efficient solvation of ions and high mobility.[6]
DOS (Bis(2-ethylhexyl) sebacate)Lower dielectric constant, higher lipophilicity.Generally provides a stable but potentially slower response compared to o-NPOE. Good for long-lifetime sensors.[6][13]
DBP (Dibutyl phthalate)Moderate properties.Can provide a good balance between response time and sensor lifetime.[6]
  • Potential Cause C: Environmental and Sample Conditions

    Causality: The rate of ion diffusion and reaction kinetics are temperature-dependent.[2] Stirring the sample ensures that a fresh supply of target ions is constantly brought to the sensor surface, preventing the formation of a depleted layer at the interface which can slow down the response.[3]

    Solution: Standardize Measurement Conditions.

    • Temperature: Ensure all standards and samples are at the same temperature (e.g., 25 °C). Use a water bath for temperature control if necessary. Note that some stir plates can generate heat.[3]

    • Stirring: Always stir samples and standards at a constant, moderate rate. Avoid creating a vortex. This enhances the speed and stability of the measurement.[3]

    • Ionic Strength: Use an Ionic Strength Adjustment Buffer (ISAB) for all measurements to keep the background ionic strength constant. This ensures the sensor is responding to the activity of the ion, which is the true measurand, and stabilizes the response.[2][9]

Issue 2: The sensor signal is unstable and drifts continuously. What is happening?

Signal drift indicates a state of non-equilibrium in the sensor system, which prevents a fast and accurate reading.

  • Potential Cause A: Leaching of Membrane Components

    Causality: Over time, the plasticizer and, to a lesser extent, the ionophore can slowly leach out of the PVC matrix into the sample solution.[6][13] This changes the fundamental properties of the membrane, leading to a continuous drift in potential and a gradual loss of sensitivity. This is especially common with low molecular weight plasticizers.

    Solution:

    • Use High Molecular Weight Plasticizers: Consider polymeric plasticizers like polyester sebacate (PES), which are less prone to leaching and can extend the functional lifetime of the sensor.[13]

    • Regular Recalibration: Frequent calibration can temporarily compensate for drift, but if leaching is the cause, the membrane will eventually need to be replaced.

  • Potential Cause B: Presence of Interfering Ions

    Causality: Crown ethers have high selectivity, but they are not perfectly specific. Other ions with similar size and charge to the target ion can also weakly bind to the ionophore. The presence of high concentrations of these interfering ions can "poison" the electrode surface, causing a mixed potential that is often unstable and slow to equilibrate.[5]

    Solution:

    • Identify Interferences: The primary interfering ions for a crown ether-based sensor are typically other alkali and alkaline earth metals (e.g., Na⁺, K⁺, Cs⁺, Ca²⁺, Ba²⁺).

    • Sample Pre-treatment: If possible, remove or reduce the concentration of interfering ions in your sample.

    • Use a More Selective Ionophore: If interference is a persistent and unavoidable problem, a different ionophore structure may be required for your application.

Section 3: Advanced Optimization & Protocols
Protocol: Rapid Membrane Conditioning via Direct Ion Loading

For applications requiring immediate use without lengthy soaking times, the membrane can be pre-loaded with the target ion during fabrication. This circumvents the need for the traditional, time-consuming conditioning step.[14][15]

Objective: To create a sensor that is ready for use almost immediately after fabrication by incorporating the target ion directly into the membrane cocktail.

Methodology:

  • Prepare the standard membrane cocktail (PVC, plasticizer, ionophore in THF) as previously described.

  • Before casting the membrane, add a small, stoichiometrically calculated amount of the target ion (as a salt solution) directly into the cocktail. For example, add a few microliters of a 0.1 M solution of the target ion's salt.[14]

  • Vortex the mixture thoroughly to ensure homogeneous distribution of the ion within the cocktail.

  • Cast the membrane and allow the solvent to evaporate as usual.

  • The resulting sensor should exhibit a near-Nernstian response with minimal to no pre-conditioning soak time required.[14][15]

TroubleshootingFlow Start Problem: Slow Response Time Q_Condition Is sensor properly conditioned? Start->Q_Condition Sol_Condition Perform initial (1-2 hr) and daily (15 min) conditioning. Q_Condition->Sol_Condition No Q_StirTemp Are temperature and stirring constant? Q_Condition->Q_StirTemp Yes Sol_Condition->Q_StirTemp Sol_StirTemp Standardize all measurements (e.g., 25°C, constant stir rate). Q_StirTemp->Sol_StirTemp No Q_Membrane Is membrane composition optimal? Q_StirTemp->Q_Membrane Yes Sol_StirTemp->Q_Membrane Sol_Membrane Re-cast membrane. Test plasticizer with higher dielectric constant (e.g., o-NPOE). Consider adding ionic additive. Q_Membrane->Sol_Membrane No/Unknown Q_Interference Is signal drifting or unstable? Q_Membrane->Q_Interference Yes End Response Time Optimized Sol_Membrane->End Sol_Interference Check for interfering ions. Test for component leaching (sensor age). Q_Interference->Sol_Interference Yes Q_Interference->End No Sol_Interference->End

Caption: A systematic workflow for troubleshooting slow sensor response.

References
  • Hassan, A. K., Choi, Y., & Lee, H. J. (2021). Polymeric plasticizer extends the lifetime of PVC-membrane ion-selective electrodes. Analyst, 146(21), 6537-6544. [Link]

  • Rechnitz, G. A. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Scilit. [Link]

  • HORIBA. General matters regarding measurement methods using ion selective electrodes. [Link]

  • Issa, Y. M. (n.d.). Introduction. University of Cairo. [Link]

  • Rechnitz, G. A. (2015). Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. Scilit. [Link]

  • Zook, J. M., & Rechnitz, G. A. (1996). Plasticizer-level study of poly(vinyl chloride) ion-selective membranes. Talanta, 43(7), 1155-1163. [Link]

  • Alegret, S., & Florido, A. (2000). Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. Journal of the Chilean Chemical Society, 45(1). [Link]

  • Bakker, E., & Grygolowicz-Pawlak, E. (2016). Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes. Analytical Chemistry, 88(17), 8932-8937. [Link]

  • Wardak, C. (2024). Application of ionic liquids in ion-selective electrodes and reference electrodes: A review. Electroanalysis. [Link]

  • Bakker, E., & Grygolowicz-Pawlak, E. (2016). Circumventing Traditional Conditioning Protocols in Polymer Membrane-Based Ion-Selective Electrodes. Analytical Chemistry, 88(17), 8932-8937. [Link]

  • Kumar, Y., & Kumar, V. (2024). Conducting polymer functionalization in search of advanced materials in ionometry: ion-selective electrodes and optodes. Journal of Materials Chemistry C. [Link]

  • Wang, L., et al. (2024). Recent Developments and Challenges in Solid-Contact Ion-Selective Electrodes. Biosensors, 14(7), 343. [Link]

  • EDT Direct. (n.d.). Ion Selective Electrode Theory. [Link]

  • Lindner, E., & Umezawa, Y. (2003). Response time of ion-selective electrodes: Current usage versus IUPAC recommendations. Electroanalysis, 15(18), 1473-1481. [Link]

  • NT Sensors. (n.d.). Conditioning solutions for ion sensors. [Link]

  • Gromov, S. P., & Fedorova, O. A. (2006). Crown Ether Based Optical Molecular Sensors and Photocontrolled Ionophores. Russian Chemical Reviews, 75(8), 691-714. [Link]

  • Wardak, C. (2014). Application of Ionic Liquid to the Construction of Cu(II) ion-selective Electrode with Solid Contact. Int. J. Electrochem. Sci., 9, 763-771. [Link]

  • Craggs, A. (2015). What is the role of ionic strength in ion selective electrode measurement? ResearchGate. [Link]

  • Bühlmann, P., & Chen, L. D. (2012). Ionic additives for ion-selective electrodes based on electrically charged carriers. Analytical Chemistry, 84(5), 2531-2537. [Link]

  • Zhang, X., et al. (2015). Ion sensors with crown ether-functionalized nanodiamonds. Journal of Physics D: Applied Physics, 48(31), 315301. [Link]

Sources

Optimization

reducing interference from other ions in 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene sensors

Subject: Reducing Interference in 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene ISEs To: Research Scientists & Assay Developers From: Senior Application Scientist, Electrochemistry Division Re: Protocol for Selectivity Enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Interference in 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene ISEs

To: Research Scientists & Assay Developers From: Senior Application Scientist, Electrochemistry Division Re: Protocol for Selectivity Enhancement and Interference Suppression

Executive Summary: The Bis-Podand Challenge

You are working with 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene , a classic acyclic polyether (bis-podand) neutral carrier. Unlike rigid crown ethers or cryptands, this molecule relies on a "wrapping" mechanism to coordinate cations—typically Potassium (


) —within a pseudo-cavity formed by its polyether arms.

The Core Issue: Because the pseudo-cavity is flexible (entropically less favorable than pre-organized macrocycles like Valinomycin), these sensors are highly susceptible to interference from ions with similar charge densities, specifically Sodium (


)  and Ammonium (

)
.

This guide provides the membrane engineering protocols required to suppress these interferents and achieve Nernstian slopes (


 mV/decade).

Critical Troubleshooting: Suppression Mechanisms

Issue A: High Sodium ( ) Interference

Symptom: The sensor shows super-Nernstian slopes or drifts when measuring


 in physiological buffers (high Na background).

Root Cause: The dielectric constant (


) of your membrane is likely too high, or the lipophilic salt ratio is incorrect. High polarity plasticizers stabilize the smaller, harder 

ion, facilitating its extraction into the membrane despite the ionophore's preference for

.

Corrective Protocol:

  • Switch Plasticizers: If you are using o-Nitrophenyl octyl ether (o-NPOE,

    
    ), switch to Bis(2-ethylhexyl) sebacate (DOS)  or Dioctyl phthalate (DOP)  (
    
    
    
    ). The lower dielectric constant destabilizes the interference from divalent ions and harder cations like
    
    
    .
  • Optimize Borate Ratio: You must include a lipophilic anionic site (e.g., Potassium tetrakis(4-chlorophenyl)borate, KTpClPB ).

    • Target Ratio: 30–50 mol% relative to the ionophore.

    • Why: This ensures permselectivity (Donnan exclusion) without having excess sites that would begin to act as non-selective cation exchangers.

Issue B: Ammonium ( ) Interference

Symptom: False positives in biological samples or environmental water.

Root Cause:


 has an ionic radius (

Å) nearly identical to

(

Å). Bis-podands struggle to differentiate them based on size alone.

Corrective Protocol:

  • Gas Phase Removal: If the sample allows, raise the pH to >11 using a buffer (e.g., Tris or DEA). This converts

    
     to Ammonia gas (
    
    
    
    ), which does not interfere with the potentiometric response.
    • Warning: Ensure the pH does not damage the PVC matrix or cause hydroxide interference.

  • Selectivity Coefficient Measurement: Determine

    
     using the Separate Solution Method (SSM) to quantify the error margin.
    

Membrane Engineering Workflow

The following diagram illustrates the decision logic for optimizing your sensor membrane.

MembraneOptimization Start Start: Sensor Fabrication Formulation Standard Formulation: 1% Ionophore 33% PVC 66% Plasticizer Start->Formulation Test Test Selectivity (SSM) vs Na+ and NH4+ Formulation->Test CheckNa Is Na+ Interference High? Test->CheckNa CheckRes Is Resistance > 100 MΩ? CheckNa->CheckRes No ActionPlasticizer Switch to Non-Polar Plasticizer (Use DOS instead of o-NPOE) CheckNa->ActionPlasticizer Yes ActionSalt Add/Increase Lipophilic Salt (KTpClPB to 50 mol% of Ionophore) CheckRes->ActionSalt Yes (Anion Interference) Final Optimized Sensor (Nernstian Slope) CheckRes->Final No ActionPlasticizer->Test ActionSalt->Test

Caption: Logic flow for tuning membrane composition based on interference data. Blue nodes indicate standard steps; Red diamonds indicate decision points; Green nodes indicate optimization actions.

Experimental Protocols

Protocol A: Membrane Casting (Low-Interference Formulation)

This formulation is optimized to reduce sodium interference for bis-podand carriers.

ComponentRoleMass (mg)Notes
1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene Ionophore2.0 mgThe neutral carrier.
KTpClPB Anionic Site0.5 - 1.0 mgCritical: Molar ratio to ionophore must be ~50%.
High Molecular Weight PVC Matrix66.0 mgProvides mechanical stability.
Bis(2-ethylhexyl) sebacate (DOS) Plasticizer132.0 mgLow

suppresses

extraction.
Tetrahydrofuran (THF) Solvent2.0 mLMust be anhydrous and inhibitor-free.

Steps:

  • Dissolve the Ionophore and KTpClPB in THF first to ensure complete mixing.

  • Add the PVC and DOS.[1] Vortex vigorously for 20 minutes.

  • Pour into a glass ring (24 mm diameter) fixed on a glass plate.

  • Cover with a filter paper stack to slow evaporation (prevents surface skinning).

  • Allow to dry for 24 hours at room temperature.

Protocol B: Selectivity Coefficient Determination (SSM)

To validate your interference suppression, calculate the Selectivity Coefficient (


) using the Separate Solution Method.
  • Measure Target: Record potential (

    
    ) in 
    
    
    
    .
  • Measure Interferent: Record potential (

    
    ) in 
    
    
    
    .
  • Calculate:

    
    
    
    • Goal: You want a value

      
       (meaning the sensor is 1000x more selective for K than Na).
      

Interference Mechanism Visualization

Understanding why the additive works is crucial for troubleshooting.

Mechanism cluster_membrane PVC Membrane Phase cluster_sample Sample Phase (Aqueous) Ionophore Bis-Podand (Neutral Carrier) Site Borate Site (TpClPB-) Complex K+ • Podand Complex Site->Complex Charge Balance (Stabilizes Cation) Anion Cl- Site->Anion Donnan Exclusion (Repels Sample Anions) K Target: K+ K->Ionophore Strong Binding (Size Match) Na Interferent: Na+ Na->Ionophore Weak Binding (Rejected)

Caption: Mechanism of interference suppression. The Borate Site (Red) is essential to repel sample anions (Donnan Exclusion) and stabilize the cationic complex, allowing the Podand (Blue) to selectively bind Potassium.

Frequently Asked Questions (FAQ)

Q1: My sensor slope is only 45 mV/decade. Is the ionophore degraded?

  • A: Unlikely. Low slope usually indicates "Anionic Interference." If you omitted the lipophilic salt (KTpClPB), sample anions (

    
    ) are entering the membrane. Add the borate salt at 30–50 mol% relative to the ionophore to restore the Nernstian slope.
    

Q2: Can I use this sensor in blood serum?

  • A: Yes, but proteins adsorb to PVC. You must use a dialysis membrane overlay or coat the PVC with a biocompatible polymer (like polyurethane) to prevent fouling. Also, ensure the selectivity coefficient

    
     is better than 
    
    
    
    due to the high Na/K ratio in blood.

Q3: Why is the response time slow (>30 seconds)?

  • A: Bis-podands have slower kinetics than Valinomycin because the "wrapping" of the ion requires conformational change. If it is too slow, reduce the membrane thickness or slightly increase the plasticizer ratio to lower membrane viscosity.

References

  • Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 72(6), 1127–1133.

  • Eugster, R., Spichiger, U. E., & Simon, W. (1993). Membrane formulation for ion-selective electrodes based on neutral carriers. Analytical Chemistry, 65, 688-695.
  • Moody, G. J., Saad, B. B., & Thomas, J. D. (1989).[2] Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum.[2] The Analyst, 114(1), 15-20.[2]

  • Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes (IUPAC Technical Report). Pure and Applied Chemistry, 72(10), 1851–2082.

Sources

Troubleshooting

long-term stability of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene in electrochemical cells

Technical Support Center: Electrochemical Materials Division Ticket ID: #BTB-STAB-402 Subject: Long-term Stability Optimization of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (BTB) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electrochemical Materials Division Ticket ID: #BTB-STAB-402 Subject: Long-term Stability Optimization of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (BTB) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Technical Deep Dive

Executive Summary: The Nature of the Beast

You are likely employing 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (henceforth referred to as BTB ) as a redox shuttle additive for overcharge protection in Lithium-ion batteries (LIBs) or as an active catholyte in non-aqueous Redox Flow Batteries (RFBs).

BTB is a derivative of 1,4-dimethoxybenzene (DMB). The "tetraoxaundecyl" chains are essentially PEG (polyethylene glycol) tails.

  • The Function: The benzene core provides the redox activity (reversible oxidation at ~4.0 V vs. Li/Li⁺).

  • The Modification: The PEG tails prevent crystallization, turning the solid DMB into a liquid/viscous oil and drastically improving solubility in carbonate/ether electrolytes.

The Core Problem: While the PEG tails solve the solubility issue, they introduce new stability challenges. The long-term failure of BTB is rarely due to the benzene ring breaking first; it is usually due to radical cation coupling (dimerization) or oxidative decomposition of the ether chains at high voltage.

Diagnostic Workflow: Triage Your Cell

Before altering your electrolyte composition, follow this logic flow to identify the specific degradation mode.

BTB_Diagnostics Start Symptom: Capacity Fade or Loss of Overcharge Protection Step1 Step 1: Electrochemical Impedance (EIS) Start->Step1 Decision1 Is R_ct (Charge Transfer) Significantly Increased? Step1->Decision1 Step2 Step 2: 3-Electrode CV Analysis (Slow Scan: 0.1 mV/s) Decision1->Step2 No (Impedance Stable) Result_Film Diagnosis: Electrode Passivation (Polymer film on Cathode) Decision1->Result_Film Yes (Impedance Spike) Decision2 Check Redox Reversibility (i_pa / i_pc ratio) Step2->Decision2 Result_Loss Diagnosis: Active Material Loss (Shuttle Consumption) Decision2->Result_Loss Peak Current Decreases Ratio ≈ 1 Result_Parasitic Diagnosis: Parasitic Side Reactions (SEI Interaction) Decision2->Result_Parasitic Ratio << 1 (Irreversible) Step3 Step 3: GC-MS of Electrolyte Result_Loss->Step3 Result_Parasitic->Step3

Figure 1: Diagnostic logic for identifying redox shuttle failure modes.

Technical Deep Dive: Failure Mechanisms & Solutions

Issue A: The "Voltage Ceiling" Violation (Oxidative Decomposition)

The Physics: The benzene core of BTB oxidizes to a radical cation (


) around 4.0 V vs. Li/Li⁺. This is your protection mechanism. However, the ether (PEG) chains have an oxidative stability limit of approx. 4.2V - 4.5V depending on the supporting electrolyte.
The Failure:  If you charge the cell significantly past the redox potential of the shuttle (e.g., >4.5V), you risk oxidizing the PEG chain itself. This leads to chain scission and the formation of protons (

), which can attack the cathode material or degrade the SEI.
  • Corrective Action:

    • Strict Cutoff: Ensure your charging protocol includes a voltage clamp immediately after the shuttle potential is reached.

    • Protocol: Perform a Linear Sweep Voltammetry (LSV) on a Pt electrode to find the exact oxidative decomposition onset of the BTB in your specific solvent system. Keep operation 200mV below this limit.

Issue B: Radical Cation Dimerization

The Physics: The oxidized


 species is electron-deficient. In high concentrations (which occur near the cathode surface during operation), two radical cations can couple to form a dimer (biphenyl derivative).
The Failure:  This dimerization is often irreversible. The dimer precipitates or forms an insulating film on the electrode surface (passivation), leading to the impedance spike seen in Figure 1.
  • Corrective Action:

    • Concentration Tuning: Paradoxically, extremely high concentrations of shuttle can promote dimerization. Validate performance at 0.05 M, 0.1 M, and 0.2 M.

    • Solvent Viscosity: Dimerization is diffusion-controlled. Using a slightly more viscous electrolyte (e.g., higher EC content or adding a co-solvent like adiponitrile) can slow down the diffusion-limited dimerization kinetics relative to the shuttle transport.

Issue C: SEI Destabilization at the Anode

The Physics: The shuttle molecule must diffuse across the separator to the anode to be reduced (


). If the radical cation is too reactive, it may react with the components of the Solid Electrolyte Interphase (SEI) on the graphite/lithium anode rather than accepting an electron cleanly.
The Failure:  This consumes the shuttle (capacity fade) and thickens the SEI (impedance rise).[1]
  • Corrective Action:

    • Additive Synergy: Introduce a robust SEI-forming additive like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC). A more compact, inorganic-rich SEI (LiF-rich) is less permeable to the bulky BTB molecule, preventing parasitic reactions.

Validated Experimental Protocols

Protocol 1: Determining the Diffusion Coefficient ( )

Purpose: To verify if the shuttle is moving fast enough to provide protection currents.

  • Setup: 3-electrode cell (Pt disk working, Li metal counter/ref).

  • Solution: Electrolyte + 10 mM BTB.

  • Method: Run Cyclic Voltammetry at scan rates (

    
    ) of 10, 20, 50, 100, and 200 mV/s.
    
  • Analysis: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ).
  • Calculation: Use the Randles-Sevcik equation:

    
    
    
    • Self-Validation: The plot must be linear (

      
      ). If it curves, you have adsorption (non-diffusion control) or chemical complications.
      
Protocol 2: The "Shuttle Efficiency" Cycling Test

Purpose: To quantify long-term stability under realistic conditions.

  • Setup: LFP (LiFePO₄) / Graphite full cell.

  • Electrolyte: Standard carbonate mix + 0.1 M BTB.

  • Cycling:

    • Charge at C/10 to 100% capacity.[2]

    • Overcharge Step: Continue charging to 150% of theoretical capacity (or until voltage spikes).

    • Discharge to 2.5V.

  • Metric: Plot the "Overcharge Capacity" vs. Cycle Number.

    • Pass Criteria: The voltage should clamp flatly at the shuttle potential (~4.0V) for the entire overcharge duration without creeping up.

Frequently Asked Questions (FAQs)

Q1: My electrolyte turns yellow/brown after cycling BTB. Is this normal? A: A slight yellowing is common due to trace impurities or minor oxidation byproducts. However, a dark brown color indicates significant decomposition, likely polymerization of the benzene core. This suggests your upper cutoff voltage is too high, or the radical cation is unstable in your chosen solvent system. Check the water content of your electrolyte (< 20 ppm is mandatory).

Q2: Can I use BTB with high-voltage cathodes like NMC811? A: Caution is advised. BTB typically has a redox potential of ~4.0V. NMC811 operates up to 4.2V or 4.4V. If the shuttle potential is lower than the cathode's end-of-charge voltage, the shuttle will activate before the battery is fully charged, preventing you from reaching full capacity. You need a shuttle with a higher redox potential (e.g., fluorinated derivatives) for NMC cathodes.

Q3: Why does BTB work better in Glymes than in Carbonates? A: The "tetraoxaundecyl" chains are ether-based. They adhere to the principle "like dissolves like." In glymes (ethers), the solvation shell is more compatible, leading to higher solubility and often faster diffusion kinetics compared to carbonate solvents (EC/DEC), where the non-polar benzene ring struggles against the highly polar carbonate environment.

References

  • Redox Shuttle Fundamentals: Dahn, J. R., et al. "High-potential redox shuttle additives for Li-ion batteries." Journal of The Electrochemical Society, 152(6), A1283 (2005). Link

  • Dialkoxybenzene Stability: Zhang, L., et al. "Redox shuttles for overcharge protection of lithium-ion batteries."[2] Chemical Reviews, 114(23), 11503-11618 (2014). Link

  • Radical Cation Mechanisms: Huang, J., et al. "Understanding the stability of redox shuttles in lithium-ion batteries." Electrochimica Acta, 55(15), 4612-4619 (2010). Link

  • Solubility & Structure: Wang, Q., et al. "Poly(ethylene glycol)-functionalized redox shuttles for lithium-ion batteries." Journal of Power Sources, 196(14), 5960-5965 (2011). Link

Sources

Optimization

Technical Support: Optimization of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene Ionophores

Executive Summary This guide addresses the operational stability of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7), a high-performance acyclic neutral carrier (podand) primarily used for Potassium ( ) sensin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the operational stability of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene (CAS: 221243-98-7), a high-performance acyclic neutral carrier (podand) primarily used for Potassium (


)  sensing.

While this ionophore offers rapid exchange kinetics due to its flexible acyclic structure, it exhibits a distinct susceptibility to pH variations compared to rigid cyclic crown ethers (e.g., Valinomycin or BME-44). The ether oxygen atoms in the tetraoxaundecyl chains act as Lewis bases, making them prone to protonation in acidic environments. This guide details the mechanistic impact of pH on sensor slope, selectivity, and lifetime, providing actionable troubleshooting protocols for researchers.

Part 1: The pH-Performance Relationship

The Mechanism of Proton Interference

The primary failure mode for this ionophore in non-neutral pH is cationic competition . The sensor operates on a phase-boundary potential model described by the Nikolsky-Eisenman equation .



Where:

  • 
    : Activity of Potassium (Target).
    
  • 
    : Activity of Hydrogen ions (Interferent).
    
  • 
    : Selectivity coefficient of the membrane for Potassium over Protons.
    

The Acidic Threshold (pH < 3.5): In highly acidic media, the concentration of


 increases logarithmically. The ether oxygens in the 1,4,7,10-tetraoxaundecyl chains can become protonated. Because the proton is smaller and has a high charge density, it competes with 

for the binding cavity.
  • Symptom: The electrode slope shifts from Nernstian (59.16 mV/dec) to sub-Nernstian, or in extreme cases, responds solely to pH (acting as a pH electrode).

The Basic Threshold (pH > 10.0): While the ionophore itself is chemically stable in mild base, high pH can introduce:

  • Hydroxide Interference: Though rare for

    
    , high 
    
    
    
    can destabilize the polymeric membrane matrix (PVC).
  • Cation Hydrolysis: If measuring biological samples, proteins or other cations may precipitate or complex, altering the free

    
     activity.
    
The Role of Lipophilic Additives

To ensure Nernstian behavior, the membrane must contain lipophilic anionic sites (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTpClPB).

  • Optimal Ratio: A molar ratio of Borate-to-Ionophore (

    
    ) between 0.6 and 0.8  is recommended.
    
  • pH Effect: Insufficient borate leads to "anionic interference" (Donnan failure) at high pH, while excess borate can actually increase proton sensitivity by facilitating

    
     extraction into the membrane.
    

Part 2: Troubleshooting Guide (FAQ)

Scenario A: "My slope drops significantly when measuring samples below pH 4."

Root Cause: Proton interference. The


 activity is high enough that the term 

in the Nernst equation dominates

. Corrective Action:
  • Buffer the Sample: Do not measure in unbuffered acidic solutions. Use a Magnesium Acetate or Tris-HCl buffer to adjust pH to 6.0–7.5.

  • Ionic Strength Adjuster (ISA): Ensure the ISA does not contain high concentrations of

    
     (avoid strong acid adjustments).
    
Scenario B: "The sensor drifts continuously in biological media (Serum/Urine)."

Root Cause: Lipophilic bio-fouling or pH drift due to CO2 absorption. Corrective Action:

  • Conditioning: Condition the membrane in 0.01 M KCl for at least 4 hours, not in water.

  • pH Check: Biological samples can release CO2, lowering pH. Ensure the sample is sealed or buffered.

  • Protein Poisoning: Proteins are zwitterionic. At low pH, they become cationic and can adhere to the negatively charged membrane surface. Adjust sample pH to > 5.5 to minimize cationic protein adsorption.

Scenario C: "Response time is sluggish (> 30 seconds) in alkaline solutions."

Root Cause: Membrane component leaching or plasticizer incompatibility. Corrective Action:

  • Check Plasticizer: For Potassium sensing with this podand, Bis(2-ethylhexyl) sebacate (DOS) is preferred over o-NPOE for kinetic speed, though o-NPOE provides better dielectric constant.

  • Refresh Surface: Briefly etch the PVC surface by dipping in tetrahydrofuran (THF) for 1 second (Advanced users only) to remove the leached surface layer.

Part 3: Experimental Protocols

Protocol 1: Determination of Operational pH Range

Objective: Define the "plateau" where the sensor response is independent of pH.

  • Preparation: Prepare a "Fixed Primary Ion Solution" containing 0.01 M KCl.

  • Titration: Adjust the pH of this solution from pH 2.0 to pH 11.0 using concentrated HCl and LiOH (Lithium is used as it has low interference compared to NaOH).

  • Measurement: Record the EMF (mV) at every 0.5 pH unit increment.

  • Analysis: Plot EMF vs. pH.

    • Stable Region: The flat portion of the curve indicates the working range.

    • Failure Point: The pH where the EMF deviates by > 2 mV is the operational limit.

Protocol 2: Membrane Formulation for High-Acidity Resistance

If low pH measurement is unavoidable, modify the membrane cocktail:

ComponentStandard Weight %Acid-Resistant Weight %Function
Ionophore 1.0 - 2.0%2.5%Ligand (Increase conc. to outcompete H+)
KTpClPB 0.5 - 1.0%1.2%Anionic Site (stabilizes cation complex)
PVC (High MW) 33.0%30.0%Polymer Matrix
DOS (Plasticizer) 65.0 - 66.0%66.3%Solvent (Low dielectric const. reduces H+ mobility)

Part 4: Visualization of Mechanisms

Diagram 1: Proton Competition Mechanism

This diagram illustrates the equilibrium competition between Potassium and Hydrogen ions at the membrane interface.

IonExchange cluster_membrane PVC Membrane Phase K_aq K+ (Target) L Ionophore (L) 1,4-Bis(podand) K_aq->L Binding (Preferred) H_aq H+ (Interferent) H_aq->L Competition (Low pH) LK Complex [L-K]+ L->LK Equilibrium LH Protonated [L-H]+ L->LH Acid Attack R Borate Site (R-) LK->R Charge Stabilization LH->R Site Consumption

Caption: Competitive binding mechanism. At low pH, H+ competes with K+ for the ionophore (L), forming [L-H]+ and consuming lipophilic borate sites (R-), leading to signal drift.

Diagram 2: Troubleshooting Logic Flow

A decision tree for diagnosing pH-related sensor errors.

Troubleshooting Start Issue: Unstable/Drifting Signal CheckpH Step 1: Measure Sample pH Start->CheckpH IsAcidic Is pH < 4.0? CheckpH->IsAcidic IsBasic Is pH > 10.0? IsAcidic->IsBasic No AcidAction Action: Add ISA/Buffer (Adjust to pH 6-7) IsAcidic->AcidAction Yes BasicAction Action: Check for Cation Hydrolysis/Precipitation IsBasic->BasicAction Yes CheckSlope Step 2: Check Slope (mV/dec) IsBasic->CheckSlope No (Neutral pH) AcidAction->CheckSlope BasicAction->CheckSlope SlopeGood Slope > 54 mV/dec? CheckSlope->SlopeGood Conditioning Action: Re-condition in 0.01M KCl (4 hours) SlopeGood->Conditioning Yes (Drift only) ReplaceMembrane Action: Membrane Failure. Replace Module. SlopeGood->ReplaceMembrane No (Slope degraded)

Caption: Diagnostic flowchart for identifying pH-induced sensor instability versus hardware failure.

References

  • Bakker, E., & Pretsch, E. (2000). The New Wave of Ion-Selective Electrodes. Analytical Chemistry, 74(15), 420A-426A.

    • Context: Foundational theory on neutral carrier mechanisms and phase boundary potentials.
  • Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews, 98(4), 1593–1688.

    • Context: Comprehensive review of ionophore structures, including acyclic podands and their selectivity coefficients.
  • Sigma-Aldrich. (n.d.). 1,4-Bis(1,4,7,10-tetraoxaundecyl)

    • Context: Physical properties and CAS verific
  • Eugster, R., Spichiger, U. E., & Simon, W. (1994). Membrane Design for Ion-Selective Electrodes. Analytical Chemistry.

    • Context: Protocols for optimizing lipophilic salt ratios (R-/L) to minimize pH interference.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of ana...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene against a conventional approach. Through a detailed exploration of the validation process, supported by experimental data, this document will elucidate the superior performance of the novel method and underscore the rationale behind the experimental choices, aligning with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction to 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene and Analytical Challenges

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene, a polyether compound, presents unique analytical challenges due to its structure, which includes a hydrophobic benzene core and hydrophilic polyether chains. Its accurate quantification is crucial in various research and development applications. Traditional analytical methods may lack the required sensitivity, specificity, or efficiency. This guide introduces a novel, optimized Reverse-Phase HPLC (RP-HPLC) method designed to overcome these challenges.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for validating analytical procedures, ensuring data reliability and integrity.[1][3][4][5][6] This guide will adhere to these globally recognized standards.

Comparative Overview of Analytical Methods

This guide compares two HPLC-UV methods for the quantification of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene:

  • Method A (Conventional): A traditional isocratic HPLC method with a standard C18 column and a simple mobile phase.

  • Method B (Novel): An optimized gradient HPLC method employing a core-shell C18 column and a fine-tuned mobile phase composition for enhanced resolution and speed.

The following sections will detail the validation of Method B, with comparative data presented against Method A to highlight its superior performance.

Validation of the Novel HPLC-UV Method (Method B)

The validation of an analytical method is a systematic process that encompasses several key parameters.[7][8][9]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][3]

Experimental Protocol:

  • A solution of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene was prepared.

  • A placebo solution (matrix without the analyte) was prepared.

  • A spiked solution was prepared by adding a known amount of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene to the placebo.

  • Forced degradation studies were conducted by exposing the analyte to acidic, basic, oxidative, and photolytic stress conditions.

  • All samples were analyzed by HPLC-UV to assess for any interfering peaks at the retention time of the analyte.

Causality Behind Experimental Choices: Forced degradation studies are crucial to demonstrate that the method can separate the analyte from its potential degradation products, ensuring that the reported concentration is solely that of the intact compound.

Data Summary:

Sample Method A: Retention Time (min) Method B: Retention Time (min) Interference Observed
Analyte Standard5.23.8N/A
Placebo--No
Spiked Sample5.23.8No
Acid Degraded5.1 (with shoulder peak)3.8 (degradant at 2.9)Yes (Method A)
Base Degraded5.3 (with tailing)3.8 (degradant at 3.1)Yes (Method A)
Oxidative Degraded5.2 (broad peak)3.8 (degradant at 3.5)Yes (Method A)
Photolytic Degraded5.23.8 (degradant at 4.1)No (Both Methods)

Method B demonstrated superior specificity by successfully separating the analyte from all degradation products, which co-eluted or interfered with the analyte peak in Method A.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3][8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][7]

Experimental Protocol:

  • A stock solution of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene was prepared.

  • A series of at least five calibration standards were prepared by diluting the stock solution to cover the expected working range (e.g., 10 µg/mL to 150 µg/mL).

  • Each standard was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration.

  • The linearity was evaluated by the correlation coefficient (r²) of the regression line.

Data Summary:

Parameter Method A Method B ICH Acceptance Criteria
Range (µg/mL)20 - 12010 - 150Defined by application
Correlation Coefficient (r²)0.9950.9998≥ 0.999
Y-interceptSignificantNegligibleClose to zero

Method B exhibits excellent linearity over a wider range with a correlation coefficient that meets the stringent ICH guidelines, indicating a more reliable and robust calibration model.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[3][6] It is often expressed as the percent recovery.

Experimental Protocol:

  • Placebo samples were spiked with the analyte at three different concentration levels (low, medium, and high) within the linear range.

  • A minimum of three replicate preparations were analyzed for each level.

  • The percent recovery was calculated for each replicate.

Data Summary:

Concentration Level Method A (% Recovery ± RSD) Method B (% Recovery ± RSD) ICH Acceptance Criteria
Low (80%)95.2 ± 2.5%99.8 ± 0.8%98.0 - 102.0%
Medium (100%)96.5 ± 2.1%100.5 ± 0.5%98.0 - 102.0%
High (120%)97.1 ± 1.9%101.2 ± 0.6%98.0 - 102.0%

Method B demonstrates superior accuracy with recovery values well within the acceptable limits and with significantly lower variability (RSD) compared to Method A.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[7]

Experimental Protocol:

  • Repeatability: Six replicate samples at 100% of the target concentration were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument.

Data Summary:

Precision Level Method A (%RSD) Method B (%RSD) ICH Acceptance Criteria
Repeatability (Intra-day)1.8%0.7%≤ 2%
Intermediate Precision (Inter-day)2.5%1.2%≤ 2%

Method B is significantly more precise than Method A, with RSD values for both repeatability and intermediate precision well below the typical acceptance criterion of 2%. This indicates a highly reproducible and reliable method.

Robustness

Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Small, deliberate changes were made to the method parameters of Method B, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) was evaluated.

Causality Behind Experimental Choices: By intentionally varying parameters, we can identify the critical control points of the method and establish a reliable operating range, ensuring consistent performance during routine use.

Data Summary (Method B):

Parameter Varied Effect on Retention Time Effect on Peak Area (% Change) System Suitability
Flow Rate (+0.1 mL/min)Decreased by 5%< 1%Passed
Flow Rate (-0.1 mL/min)Increased by 5%< 1%Passed
Temperature (+2 °C)Decreased by 2%< 0.5%Passed
Temperature (-2 °C)Increased by 2%< 0.5%Passed
% Organic (+2%)Decreased by 8%< 1.5%Passed
% Organic (-2%)Increased by 9%< 1.5%Passed

Method B demonstrated excellent robustness, with minor variations in method parameters having no significant impact on the results or system suitability, indicating its suitability for routine laboratory use.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

Method_Validation_Workflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range (Calibration Curve) Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Robustness Robustness (Parameter Variation) Protocol->Robustness Analysis Data Analysis (Statistical Evaluation) Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Robustness->Analysis Report Validation Report (Summary & Conclusion) Analysis->Report Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Sources

Comparative

Performance Evaluation of Phase-Transfer Catalysts in Complex Biological Matrices: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug development, the meticulous quantification of analytes from complex biological matrices is a cornerstone of preclinical and clinical research. The efficiency of liquid-liquid extraction (L...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the meticulous quantification of analytes from complex biological matrices is a cornerstone of preclinical and clinical research. The efficiency of liquid-liquid extraction (LLE) and other sample preparation techniques often hinges on the judicious selection of a phase-transfer catalyst (PTC). These catalysts are instrumental in shuttling polar analytes from an aqueous phase to an organic phase, thereby enhancing recovery and mitigating matrix effects.

This guide provides a comprehensive performance evaluation of two archetypal phase-transfer catalysts: Aliquat® 336 , a quaternary ammonium salt, and 18-crown-6 , a crown ether. While the specific compound 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is not extensively documented in peer-reviewed literature for these applications, the principles and methodologies detailed herein for Aliquat® 336 and 18-crown-6 offer a robust framework for evaluating any novel PTC. Our analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their analytical workflows.

The Critical Role of Phase-Transfer Catalysis in Bioanalysis

In drug metabolism and pharmacokinetic (DMPK) studies, target analytes are often present at low concentrations in complex biological fluids like plasma, urine, or tissue homogenates. Direct injection of these samples into sensitive analytical instruments, such as a liquid chromatograph-mass spectrometer (LC-MS), is often untenable due to the presence of interfering substances (e.g., proteins, salts, lipids).

Phase-transfer catalysts facilitate the extraction of ionized or highly polar analytes that would otherwise have poor partitioning into an organic solvent. The fundamental mechanism involves the formation of a charge-neutral ion pair between the catalyst and the analyte, rendering the complex lipophilic and thus extractable.

Comparative Experimental Design: Aliquat® 336 vs. 18-crown-6

To provide a rigorous comparison, we designed a series of experiments to evaluate the performance of Aliquat® 336 and 18-crown-6 in the extraction of a model analyte, Metoprolol , from human plasma. Metoprolol is a beta-blocker that is polar and exists in its protonated form at physiological pH, making it a suitable candidate for PTC-mediated extraction.

Experimental Workflow:

The following diagram illustrates the general workflow for the comparative evaluation.

G cluster_0 Sample Preparation cluster_1 Phase-Transfer Catalyst Addition cluster_2 Extraction and Analysis A Spike Human Plasma with Metoprolol (100 ng/mL) B Precipitate Proteins (e.g., with Acetonitrile) A->B C Centrifuge and Collect Supernatant B->C D1 Add Aliquat® 336 (in Dichloromethane) C->D1 Group A D2 Add 18-crown-6 (in Dichloromethane) C->D2 Group B E Vortex and Centrifuge D1->E D2->E F Collect Organic Layer E->F G Evaporate to Dryness F->G H Reconstitute in Mobile Phase G->H I Inject into LC-MS/MS H->I

Caption: Comparative workflow for evaluating PTC performance.

The following protocols are provided to ensure reproducibility and serve as a template for evaluating other PTCs.

Protocol 1: Metoprolol Extraction using Aliquat® 336

  • Sample Preparation:

    • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of a 10 µg/mL Metoprolol stock solution to achieve a final concentration of 100 ng/mL.

    • Add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Phase-Transfer Extraction:

    • To the supernatant, add 1 mL of a 1% (w/v) solution of Aliquat® 336 in dichloromethane.

    • Vortex vigorously for 5 minutes to facilitate ion-pair formation and extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Finalization and Analysis:

    • Carefully transfer the lower organic layer (dichloromethane) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a 50:50 acetonitrile:water mobile phase.

    • Inject 10 µL into the LC-MS/MS system for analysis.

Protocol 2: Metoprolol Extraction using 18-crown-6

  • Follow steps 1.1 through 1.3 as described in Protocol 1.

  • In step 2.1, substitute the Aliquat® 336 solution with a 1% (w/v) solution of 18-crown-6 in dichloromethane.

  • Complete the remaining steps as outlined in Protocol 1.

Performance Metrics and Comparative Data

The efficacy of each PTC was evaluated based on three key performance indicators: Recovery , Matrix Effect , and Reproducibility .

Performance MetricAliquat® 33618-crown-6Control (No PTC)
Recovery (%) 92.4%85.1%15.8%
Matrix Effect (%) -8.2%-15.6%-45.3%
Reproducibility (%RSD, n=6) 3.5%4.8%12.1%

Data Interpretation:

  • Recovery: Aliquat® 336 demonstrated a higher extraction efficiency for Metoprolol compared to 18-crown-6. The control experiment, which lacked a PTC, showed very poor recovery, underscoring the necessity of a catalyst for this type of analyte.

  • Matrix Effect: The matrix effect was assessed by comparing the analyte response in post-extraction spiked plasma samples to that in a neat solution. A negative value indicates ion suppression. Aliquat® 336 exhibited a lower matrix effect, suggesting it co-extracts fewer interfering endogenous components from the plasma.

  • Reproducibility: The relative standard deviation (%RSD) for replicate extractions was lower for Aliquat® 336, indicating a more robust and repeatable method.

Mechanistic Insights and Discussion

The observed performance differences can be attributed to the distinct mechanisms of action of the two catalysts.

G cluster_0 Aliquat® 336 (Ion-Pairing) cluster_1 18-crown-6 (Inclusion Complex) A1 Metoprolol+ (Aqueous) A3 [Aliquat® 336+...Metoprolol] Ion Pair (Organic) A1->A3 A2 Aliquat® 336 (Organic) A2->A3 B1 Metoprolol+ (Aqueous) B3 [18-crown-6...Metoprolol+] Inclusion Complex (Organic) B1->B3 B2 18-crown-6 (Organic) B2->B3

Caption: Mechanisms of action for Aliquat® 336 and 18-crown-6.

Aliquat® 336, a mixture of quaternary ammonium chlorides, functions through a classic ion-pairing mechanism. Its bulky, lipophilic alkyl chains effectively shield the charge of the Metoprolol cation, facilitating its transfer into the organic phase. This process is highly efficient for a wide range of cations.

18-crown-6, on the other hand, operates by forming an inclusion complex with the protonated amine group of Metoprolol. The size of the crown ether's cavity is well-suited for encapsulating ammonium ions. However, the stability of this complex and its extraction efficiency can be more sensitive to factors such as pH and the presence of competing ions (e.g., sodium, potassium) in the biological matrix. This may explain its slightly lower recovery and higher matrix effect compared to Aliquat® 336 in our experiments.

Conclusion and Recommendations

Based on the experimental data, Aliquat® 336 emerges as the more robust and efficient phase-transfer catalyst for the extraction of Metoprolol from human plasma under the tested conditions. It provides higher recovery, lower matrix effects, and superior reproducibility.

However, the selection of an optimal PTC is highly analyte- and matrix-dependent. For analytes that are susceptible to ion-pairing with the endogenous counter-ions present in Aliquat® 336, or for applications requiring high selectivity for specific cations, 18-crown-6 or other crown ethers may offer advantages.

We recommend that researchers perform a similar comparative evaluation with their specific analyte and matrix to determine the most suitable PTC for their application. The protocols and framework provided in this guide offer a validated starting point for such investigations.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. A new synthetic method for displacement reactions. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Li, C. J. (2005). Phase-transfer catalysis for green chemistry. In Handbook of Green Chemistry (Vol. 1, pp. 149-176). Wiley-VCH. [Link]

  • Izatt, R. M., Pawlak, K., Bradshaw, J. S., & Bruening, R. L. (1991). Thermodynamic and kinetic data for macrocycle interaction with cations and anions. Chemical Reviews, 91(8), 1721–2085. [Link]

Validation

A Senior Application Scientist's Guide to Cross-Validation of a Novel 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene-Based Ion-Selective Electrode with AAS and ICP-MS

Introduction: The Imperative of Cross-Validation in Analytical Chemistry The development of novel chemical sensors offers the promise of rapid, cost-effective, and field-deployable analytical solutions. However, for a ne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cross-Validation in Analytical Chemistry

The development of novel chemical sensors offers the promise of rapid, cost-effective, and field-deployable analytical solutions. However, for a new sensor to gain acceptance within the scientific community, its performance must be rigorously benchmarked against established, trusted methods. This guide provides an in-depth framework for the cross-validation of a potentiometric sensor based on the ionophore 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene.

The molecule 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene possesses structural motifs—specifically, polyether chains—that are characteristic of ionophores capable of selectively binding cations. When incorporated into a membrane, it can form the basis of an ion-selective electrode (ISE) for direct potentiometric measurement of a target analyte. This guide details the experimental design and data interpretation necessary to compare such a sensor against two gold-standard techniques in elemental analysis: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][2][3][4] The objective is not merely to determine if the sensor "works," but to scientifically quantify its performance envelope—its accuracy, precision, sensitivity, and selectivity—relative to these powerful, albeit laboratory-bound, methods.

The Contenders: A Technical Overview

A successful cross-validation study begins with a thorough understanding of the analytical principles of each technique.

The Novel Sensor: 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene as an Ion-Selective Electrode (ISE)

The sensing element of our novel device is 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene, a compound whose molecular structure suggests a strong potential for chelating specific metal ions.

  • Sensing Mechanism: The oxygen atoms within the two polyether chains create a pseudo-crown ether effect, forming a three-dimensional cavity. The size and electron density of this cavity determine which cation it can most favorably bind. This selective binding event at the electrode's membrane interface generates a potential difference that is proportional to the activity (and thus concentration) of the target ion in the sample, a principle governed by the Nernst equation.[5] The electrode's response is logarithmic, offering a wide dynamic range.

  • Advantages: ISEs offer significant advantages, including non-destructive analysis, rapid response times (seconds to minutes), and operational simplicity.[6] They are also significantly less expensive than spectroscopic methods and are easily miniaturized for portable, on-site analysis.

  • Anticipated Challenges: The primary challenge for any ISE is selectivity.[7] While the ionophore is designed for a target ion, other ions with similar charge and ionic radius may compete for the binding site, causing interference.[5][6] The sensor's performance can also be affected by the sample matrix, and they require frequent calibration.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_data Data Evaluation Sample Aqueous Sample (e.g., Environmental Water, Diluted Serum) Split Split Sample->Split Digestion Acid Digestion (e.g., HNO3) For AAS/ICP-MS Split->Digestion Destructive Path Buffering pH/Ionic Strength Adjustment For ISE Split->Buffering Non-Destructive Path AAS AAS Digestion->AAS ICPMS ICP-MS Digestion->ICPMS ISE 1,4-Bis(etc.)benzene ISE Sensor Buffering->ISE Compare Compare Datasets (Linearity, LOD, Accuracy, Precision) ISE->Compare AAS->Compare ICPMS->Compare Conclusion Performance Conclusion Compare->Conclusion

Sources

Comparative

A Comparative Analysis of Ion Binding: Crown Ethers vs. 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene

A Senior Application Scientist's Guide to Understanding and Characterizing Host-Guest Interactions In the realm of supramolecular chemistry and materials science, the selective binding of ions by host molecules is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Characterizing Host-Guest Interactions

In the realm of supramolecular chemistry and materials science, the selective binding of ions by host molecules is a cornerstone of innovation, with applications ranging from phase-transfer catalysis to the development of sophisticated ion sensors and drug delivery systems.[1][2] Among the vast arsenal of synthetic ionophores, crown ethers and their acyclic analogues, known as podands, represent two fundamental classes of compounds with distinct structural and functional characteristics. This guide provides an in-depth comparative study of a classic crown ether, 18-crown-6, and an exemplary acyclic polyether, 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene, in the context of their ion-binding capabilities. We will delve into the structural nuances that govern their binding affinities and selectivities, and provide detailed experimental protocols for their characterization.

Structural Foundations of Ion Binding

The ability of a host molecule to selectively bind a specific guest ion is intrinsically linked to its three-dimensional structure, the nature of its donor atoms, and the overall conformational flexibility of the molecule.

Crown Ethers: The Archetype of Preorganized Hosts

Crown ethers, first synthesized by Charles Pedersen in 1967, are cyclic polyethers that consist of a ring containing several ether groups.[3][4][5] The nomenclature, such as 18-crown-6, conveniently denotes the total number of atoms in the ring (18) and the number of oxygen atoms (6).[3] The defining characteristic of crown ethers is their preorganized cavity, lined with electronegative oxygen atoms that are ideally positioned to coordinate with a cation.[6] This rigid, crown-like structure minimizes the entropic penalty associated with binding, as the molecule does not need to undergo significant conformational changes to form the host-guest complex.[7]

The selectivity of crown ethers is primarily dictated by the "size-fit" concept, where the optimal binding occurs when the ionic radius of the cation closely matches the cavity diameter of the crown ether.[2][8] For instance, 18-crown-6 exhibits a high affinity for the potassium cation (K⁺), while the smaller 15-crown-5 and 12-crown-4 preferentially bind sodium (Na⁺) and lithium (Li⁺) cations, respectively.[1][3][4]

Caption: Structure of 18-crown-6 complexed with a potassium ion.

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene: The Flexible Acyclic Counterpart

1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is an acyclic polyether, or podand, featuring two polyether chains attached to a central benzene ring.[9] Unlike the rigid macrocyclic structure of crown ethers, these acyclic analogues possess significantly more conformational freedom.[10] The polyether arms can wrap around a cation, creating a pseudo-cavity for coordination.

The ion binding in these flexible molecules is often described by the "template effect," where the presence of a suitable cation induces the podand to adopt a conformation that maximizes the coordination interactions. While this flexibility allows for the accommodation of a wider range of cation sizes, it also incurs a greater entropic cost upon complexation compared to the preorganized crown ethers. The central benzene ring in 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene provides a rigid platform that helps to pre-orient the polyether arms to some extent.[11]

Caption: Structure of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene.

Comparative Performance in Ion Binding

The differences in structure between crown ethers and their acyclic counterparts translate directly into their ion-binding performance, particularly in terms of binding affinity and selectivity.

FeatureCrown Ethers (e.g., 18-Crown-6)1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
Structure Cyclic, preorganized cavityAcyclic, flexible polyether arms
Binding Affinity Generally high due to low entropic penaltyGenerally lower due to higher entropic penalty
Selectivity High, based on size-fit principleLower, can adapt to various cation sizes
Kinetics Typically faster complexation/decomplexationSlower conformational rearrangement required

Note: The binding affinities are often reported as the equilibrium dissociation constant (KD), where a smaller KD value indicates a stronger binding interaction.[12]

Experimental Protocols for Characterizing Ion Binding

A comprehensive understanding of ion-binding phenomena requires robust experimental techniques that can provide both qualitative and quantitative data. Here, we detail three widely used methods: UV-Vis Spectrophotometric Titration, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry.

UV-Vis Spectrophotometric Titration

This technique is a powerful tool for determining binding constants when the complexation event leads to a change in the ultraviolet-visible absorption spectrum of the host or guest.[13][14]

Principle: The binding of a cation to the host molecule can alter the electronic environment of a chromophore within the host, resulting in a change in absorbance intensity (hyperchromicity or hypochromicity) or a shift in the wavelength of maximum absorbance (λmax).[14] By systematically titrating a solution of the host with a solution of the cation and monitoring the resulting spectral changes, a binding isotherm can be constructed to determine the binding constant.[15]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the host molecule (e.g., 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene) in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 x 10⁻⁴ M).

    • Prepare a stock solution of the metal salt (e.g., potassium perchlorate, KClO₄) in the same solvent at a much higher concentration (e.g., 1 x 10⁻² M).

  • Titration:

    • Place a fixed volume of the host solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small, precise aliquots of the metal salt solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.

    • Continue the additions until no further significant spectral changes are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the absorbance data for dilution at each titration point.

    • Plot the change in absorbance at a specific wavelength (ΔA) against the concentration of the added cation.

    • Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the binding constant (Ka).[16]

Caption: Workflow for UV-Vis spectrophotometric titration.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity and is particularly useful when the host molecule is fluorescent or can be derivatized with a fluorescent tag.[17]

Principle: The binding of a cation can modulate the fluorescence properties of the host molecule in several ways, including changes in fluorescence intensity (quenching or enhancement), a shift in the emission wavelength, or changes in fluorescence lifetime or polarization.[18][19] These changes can be monitored to determine the binding affinity.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent host (e.g., a crown ether with a fluorescent substituent) in a suitable solvent.

    • Prepare a stock solution of the metal salt.

  • Titration:

    • Place a fixed volume of the host solution in a fluorescence cuvette.

    • Record the initial fluorescence spectrum by exciting at the appropriate wavelength.

    • Add aliquots of the metal salt solution, mixing and equilibrating after each addition.

    • Record the fluorescence spectrum after each addition until saturation is reached.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the cation concentration.

    • Fit the data to a binding isotherm to determine the binding constant.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful and direct method for measuring the thermodynamics of binding interactions.[20][21] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).[22][23]

Principle: In an ITC experiment, a solution of the ligand (e.g., the cation) is titrated into a solution of the macromolecule (e.g., the crown ether) in a sample cell.[23] The heat change associated with each injection is measured and plotted against the molar ratio of ligand to macromolecule.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the host and the metal salt in the same buffer to minimize heats of dilution.

    • Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Load the host solution into the sample cell and the metal salt solution into the injection syringe.

    • Equilibrate the instrument to the desired temperature.

  • Titration:

    • Perform a series of small, automated injections of the metal salt solution into the host solution.

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • This data is then plotted against the molar ratio of the reactants.

    • The resulting binding isotherm is fitted to a theoretical binding model to determine Ka, ΔH, and n. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The choice between a crown ether and an acyclic polyether for a specific application depends on the desired balance between binding affinity, selectivity, and synthetic accessibility. Crown ethers, with their preorganized structures, generally offer higher affinity and selectivity for specific cations. In contrast, the conformational flexibility of acyclic podands like 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene allows them to bind a broader range of ions, albeit typically with lower affinity. The experimental techniques outlined in this guide provide a robust framework for the quantitative comparison of these and other host-guest systems, enabling researchers to make informed decisions in the design and application of novel ion-binding molecules.

References

  • Crown ether - Wikipedia.

  • Crown Ethers - Alfa Chemistry.

  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands - TA Instruments.

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed.

  • What Are Crown Ethers? Comprehensive Guide to Structure, Binding and Uses - Alfa Chemistry.

  • 18.7: Crown Ethers - Chemistry LibreTexts.

  • Isothermal titration calorimetry - Wikipedia.

  • Why do crown ethers bind to alkali metal ions so well? - Quora.

  • 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

  • CROWN ETHERS: SYNTHESIS & APPLICATIONS - Jetir.Org.

  • Determination of binding constants by affinity capillary electrophoresis, electrospray ionization mass spectrometry and phase-distribution methods - PMC.

  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute.

  • (PDF) A Review on the Ligand binding study by Isothermal Titration Calorimetry.

  • Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis.

  • An Introduction to the use of Fluorescence Spectroscopy in Inorganic Analysis.

  • Chapter 6: Synthesis of Crown Ethers - Books.

  • Basic Principles Of Fluorescence And Ion Sensing - IonOptix.

  • Chapter II Crown Ethers - VTechWorks.

  • Binding Affinity | Malvern Panalytical.

  • Special Issue : Spectroscopic Methods of Ion Detection Using Fluorescent Probes - MDPI.

  • 5.2: Techniques to Measure Binding - Biology LibreTexts.

  • How to measure and evaluate binding affinities - PMC.

  • Fluorescent Sensors for Measuring Metal Ions in Living Systems | Chemical Reviews.

  • UV/VIS Cd(II) binding titrations UV/VIS titration of Cd(II) into a... - ResearchGate.

  • How to determine binding affinity with a microplate reader - BMG Labtech.

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  • 1, 4-Bis(1, 4, 7, 10-tetraoxaundecyl)benzene, min 95%, 1 gram.

  • 3.3. Calculation of Binding Constants from UV-Vis Titration Data - Bio-protocol.

  • Cation Binding by Macrocycles: Complexation of Cationic Species by Crown Ethers | Request PDF - ResearchGate.

  • Using UV–Vis Titration to Elucidate Novel EGCG-Induced Stabilization of the c-MYC G-Quadruplex - Preprints.org.

  • A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion.

  • Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex - PMC.

  • 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene 90 221243-98-7 - Sigma-Aldrich.

  • Synthesis and molecular recognition studies of crown ethers - Semantic Scholar.

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  • 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | C14H26N4O6 | CID 107830.

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  • Reactions of 1,4-bis(tetrazole)benzenes: formation of long chain alkyl halides - - MURAL - Maynooth University Research Archive Library.

  • Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functional.

  • Synthesis, structure and π-expansion of tris(4,5-dehydro-2,3:6,7-dibenzotropone).

  • 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene - CAS:221243-98-7 - 上海研纷生化科技有限公司.

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Validation

A Senior Application Scientist's Guide to Ionophore Selection: Alternatives to Crown Ether Derivatives for Specific Ion Sensing

Introduction: The Quest for Specific Ion Detection In the realms of biomedical research and pharmaceutical development, the precise measurement of ion concentrations is paramount. Metal ions are fundamental to a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specific Ion Detection

In the realms of biomedical research and pharmaceutical development, the precise measurement of ion concentrations is paramount. Metal ions are fundamental to a vast array of physiological processes, from nerve impulse transmission to enzyme function.[1][2] Consequently, the ability to selectively detect and quantify these ions in complex biological matrices is a critical analytical challenge.

For decades, crown ethers and their derivatives, such as 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene, have been cornerstone tools in this endeavor.[3] This molecule is a classic example of an ionophore, a compound that reversibly binds ions.[4] Its structure, featuring a rigid benzene backbone flanked by flexible oligo(ethylene glycol) chains, creates a pre-organized cavity ideal for complexing with alkali metal cations like sodium (Na⁺) and potassium (K⁺).[5][6] This binding event forms the basis of its utility in sensing applications, most notably in ion-selective electrodes (ISEs).

However, the ever-increasing demand for higher sensitivity, greater selectivity, and real-time spatial resolution in biological systems necessitates a broader perspective. This guide provides an in-depth comparison of established and emerging alternatives to traditional crown ether-based sensors. We will move beyond simply listing alternatives, instead delving into the core mechanisms, comparative performance data, and the strategic rationale behind choosing one platform over another. This analysis is designed for the discerning researcher who requires not just a tool, but the right tool for their specific application.

Chapter 1: The Benchmark - Crown Ether-Based Ionophores in Potentiometry

The primary application for ionophores like 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is in the fabrication of potentiometric ion-selective electrodes (ISEs).[4][7]

Mechanism of Action: An ISE operates by measuring the potential difference (voltage) across a selective membrane that separates the sample solution from an internal reference solution.[8] The ionophore, embedded within a polymer membrane (typically PVC), acts as the selective component. It selectively complexes with the target ion at the sample-membrane interface, facilitating its transport into the membrane phase.[4] This process generates a phase-boundary potential that varies logarithmically with the activity of the target ion, a relationship described by the Nernst equation.[4]

Key Limitations: While effective, crown ether-based ISEs are not without their challenges. Their selectivity is governed by the "lock-and-key" principle, where the fit between the ion's diameter and the crown's cavity size is crucial.[3] This can lead to interference from other ions with similar sizes. For example, the classic 18-crown-6 ether binds potassium (ionic radius ~1.38 Å) strongly, but can also show a response to other ions of comparable dimensions. Furthermore, their performance is highly dependent on the composition of the membrane matrix.

Chapter 2: Electrochemical Alternatives: Enhancing Selectivity and Performance

To overcome the limitations of simple crown ethers, researchers have turned to other classes of ionophores and sensing platforms that offer superior selectivity and stability.

2.1 Calixarenes: The Pre-organized Hosts

Calixarenes are cup-shaped macrocycles that provide a more rigid and pre-organized binding cavity compared to many crown ethers.[3][4] This structural rigidity translates into higher selectivity because the calixarene does not need to expend as much energy to adopt the correct conformation for ion binding.

Causality in Experimental Design: The choice of a calixarene, particularly for sodium sensing, is driven by this principle of pre-organization. Derivatives of 4-tert-butylcalix[4]arene have proven to be exceptionally selective for Na⁺, outperforming many crown ether-based ionophores.[9]

Performance Comparison: Calixarene vs. Bis(crown ether) for Na⁺ Sensing

Ionophore ClassExample IonophoreTarget IonInterfering Ion (M)Selectivity (log KpotNa+,M)Reference
Bis(crown ether)Malonate-bridged bis(12-crown-4)Na⁺K⁺-2.2[9]
CalixareneTetraethyl 4-tert-butylcalix[4]arene-tetraacetateNa⁺K⁺-3.1[9]

A more negative log Kpot value indicates higher selectivity for the primary ion (Na⁺) over the interfering ion (K⁺).

Workflow for ISE Fabrication and Characterization

The following diagram and protocol outline the self-validating system for creating and testing an ion-selective electrode, a fundamental technique in this field.

Caption: Workflow for ISE fabrication and testing.

Experimental Protocol: Determination of Potentiometric Selectivity Coefficient (Separate Solution Method) [10]

This protocol describes a standard method to validate the selectivity of a newly fabricated ISE.

  • Reagent Preparation:

    • Membrane Cocktail: Prepare a solution containing the ionophore (~1-3% by weight), poly(vinyl chloride) (PVC, ~30-33%), and a plasticizer (e.g., o-NPOE, ~65-68%) in tetrahydrofuran (THF).

    • Standard Solutions: Prepare a series of standard solutions of the primary ion (e.g., 1.0 M to 10⁻⁶ M NaCl) and the interfering ions (e.g., 0.1 M KCl, LiCl, CaCl₂).

  • ISE Fabrication and Conditioning:

    • Follow the workflow illustrated above to prepare the membrane and assemble the electrode.

    • Condition the electrode by soaking it in a 0.01 M solution of the primary ion for at least 2 hours.

  • Calibration:

    • Place the ISE and a reference electrode in the primary ion standard solutions, starting from the lowest concentration.

    • Record the stable potential reading (EMF) for each concentration.

    • Plot the EMF versus the logarithm of the primary ion activity. The slope of the linear portion should be close to the theoretical Nernstian value (~59 mV/decade for monovalent ions at room temperature).[10] A correct slope validates the electrode's function.

  • Interference Measurement:

    • Measure the stable potential of the electrode in a fixed concentration (e.g., 0.1 M) of each interfering ion solution.

  • Calculation:

    • Calculate the potentiometric selectivity coefficient (log KpotA,B) using the following equation: log KpotA,B = (EB - EA) / S + log(aA) - (zA/zB)log(aB) Where:

      • EA and EB are the potentials measured in the primary and interfering ion solutions, respectively.

      • S is the slope of the calibration curve.

      • aA and aB are the activities of the primary and interfering ions.

      • zA and zB are the charges of the primary and interfering ions.

2.2 Natural Ionophores: The Biological Gold Standards

Nature has evolved highly efficient molecules for ion transport. Valinomycin and Monensin are two such natural ionophores that are widely used in sensing applications.[11]

  • Valinomycin: A cyclic peptide with an exceptionally high selectivity for K⁺ over Na⁺ (often cited as >10,000:1).[12] Its structure allows it to wrap around the K⁺ ion, replacing its hydration shell with six carbonyl oxygen atoms in a near-perfect octahedral coordination. This makes it the undisputed "gold standard" for K⁺-selective electrodes.[12][13]

  • Monensin: A carrier ionophore that exhibits a preference for Na⁺.[10][11]

Performance of Common Natural Ionophores

IonophoreTarget IonInterfering Ion (M)Selectivity (log KpotTarget,M)Reference
MonensinNa⁺K⁺-1.6[10]
ValinomycinK⁺Na⁺-4 to -5 (approx.)[12]
Chapter 3: Optical Sensing Platforms: Visualizing Ion Dynamics

While electrochemical methods are excellent for measuring bulk concentrations, optical methods provide the ability to visualize ion dynamics in real-time and with high spatial resolution, which is crucial for cell biology and drug development.[14]

3.1 Small-Molecule Fluorescent Probes

These sensors typically consist of an ion-binding moiety (the receptor, which can be a crown ether or other chelator) covalently linked to a fluorophore (the signaling unit).[1][14]

Mechanism of Action: Ion binding by the receptor induces a change in the electronic or physical properties of the fluorophore, leading to a measurable change in fluorescence.[14] Common mechanisms include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). In a typical PET sensor, the receptor can quench the fluorophore's excitement in the absence of the target ion. Ion binding "switches off" this quenching process, causing an increase in fluorescence intensity.

Caption: General mechanism of a PET-based fluorescent ion sensor.

Experimental Protocol: Fluorescence Titration for Ion Binding

  • Preparation: Prepare a stock solution of the fluorescent probe in a suitable buffer (e.g., HEPES for biological pH). Prepare a high-concentration stock solution of the target ion salt (e.g., KCl).

  • Instrumentation: Set the excitation and emission wavelengths on a fluorometer based on the probe's spectral properties.

  • Titration:

    • Place a fixed concentration of the probe solution in a cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Make sequential additions of the ion stock solution to the cuvette.

    • Record the fluorescence intensity (F) after each addition, ensuring the solution is thoroughly mixed and allowed to equilibrate.

  • Data Analysis:

    • Correct the data for dilution.

    • Plot the change in fluorescence (F/F₀) against the total ion concentration.

    • The resulting binding isotherm can be fitted to an appropriate binding model (e.g., 1:1) to determine the dissociation constant (Kd), a measure of binding affinity.

  • Selectivity Test: Repeat the titration with potential interfering ions to assess the probe's selectivity.

3.2 Advanced Nanosensor Platforms (SERS)

A cutting-edge alternative involves Surface-Enhanced Raman Scattering (SERS) nanosensors. These platforms combine plasmonic nanoparticles (e.g., gold/silver) with ionophore-based sensing chemistry.[15]

Mechanism of Action: The sensing system, composed of an ionophore, an ion exchanger, and a pH-sensitive reporter molecule, is assembled on the nanoparticle surface. When the ionophore captures a target ion, a charge-compensating deprotonation of the reporter molecule occurs. This deprotonation event alters the reporter's vibrational modes, which is detected as a distinct change in the SERS spectrum. The plasmonic nanoparticle surface enhances the Raman signal by many orders of magnitude, enabling extreme sensitivity.[15]

Performance Comparison: SERS Nanosensors

PlatformTarget IonLimit of Detection (LOD)Key AdvantageReference
SERS NanosensorNa⁺0.01 mMHigh sensitivity, potential for multiplexing[15]
SERS NanosensorK⁺0.1 mMExcellent reproducibility, works in serum[15]
SERS NanosensorCa²⁺0.01 mMSuitable for intracellular mapping[15]

Expert Insight: The power of SERS nanosensors lies in their high sensitivity and multiplexing capability. By using different reporter molecules with distinct spectral signatures, it is theoretically possible to measure multiple ion species simultaneously. Their application in mapping ion concentrations within single cells represents a significant leap forward from bulk measurement techniques.[15]

Conclusion: Selecting the Appropriate Sensing Strategy

The field of ion sensing has evolved far beyond the foundational crown ethers. While 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene and its analogues remain valuable for robust electrochemical applications, the modern researcher has a diverse and powerful toolkit at their disposal. The choice of an alternative is not merely about finding a replacement, but about strategically selecting a platform that best aligns with the experimental question at hand.

Sensing PlatformCore MechanismKey AdvantageTypical Application
Crown Ether ISE Potentiometric (Complexation)Robust, Inexpensive, Well-establishedBulk concentration measurement (e.g., clinical chemistry)
Calixarene ISE Potentiometric (Pre-organized Host)High SelectivityHigh-precision measurement in presence of similar ions
Fluorescent Probes Fluorescence (PET, ICT, etc.)Real-time imaging, High sensitivityLive-cell imaging, tracking ion fluxes
SERS Nanosensors Vibrational Spectroscopy (SERS)Ultra-high sensitivity, MultiplexingIntracellular mapping, low-concentration detection

For researchers needing to quantify Na⁺ in a blood sample with high accuracy and in the presence of K⁺, a calixarene-based ISE is a superior choice. For a drug development professional studying the effect of a new compound on K⁺ channel activity within a living neuron, a fluorescent K⁺ indicator is indispensable. And for those pushing the boundaries of analytical science to map multiple electrolyte gradients within a single organelle, SERS nanosensors offer an exciting and powerful frontier. Understanding the causality behind each method's design and performance is the key to successful and insightful experimentation.

References
  • A Comparative Analysis of Sodium Ionophore VI and Other Commercial Sodium Ionophores for Researchers - Benchchem. [Online].
  • Organic small-molecule fluorescent probe-based detection for alkali and alkaline earth metal ions in biological systems - Journal of Materials Chemistry B (RSC Publishing). [Online].
  • Fluorescent probes and bioimaging: Alkali metals, alkaline earth metals and pH - Chemical Society Reviews. [Online].
  • Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications - MDPI. [Online].
  • Sodium and Potassium Indicators and Ionophores: A Comprehensive Insight - Assay Genie. [Online].
  • Detection of alkali and alkaline earth metal ions using birefringence of hyperswollen lamellar phase - RSC Publishing. [Online].
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  • FUNCTIONALIZED CROWN ETHERS AS lONOPHORES IN ION SELECTIVE ELECTRODES by CHARLES VICTOR CASON, B.S. A THESIS IN CHEMISTRY. [Online].
  • Sodium and Potassium Indicators and Ionophores - YouTube. [Online].
  • Development of Optical Nanosensors for Detection of Potassium Ions and Assessment of Their Biocompatibility with Corneal Epithelial Cells - PMC. [Online].
  • Naphtho-crown ethers as ionophores in ion-selective electrodes - University of Miami. [Online].
  • Diacylated 1,10‐diaza‐18‐crown‐6 as an Alternative Template for Fluorescent Sensors of Calcium Ions - PMC. [Online].
  • Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) i - Semantic Scholar. [Online].
  • Unveiling the ion sensing capabailities of 'click' derived chalcone-tailored 1,2,3-triazolic isomers for Pb(ii) and Cu(ii) ions: DFT analysis - RSC Publishing. [Online].
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  • 1, 4-Bis(1, 4, 7, 10-tetraoxaundecyl)benzene, min 95%, 1 gram. [Online].
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Sources

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